molecular formula C6H4BF2IO2 B6291080 2,6-Difluoro-3-iodophenylboronic acid CAS No. 1447827-58-8

2,6-Difluoro-3-iodophenylboronic acid

Cat. No.: B6291080
CAS No.: 1447827-58-8
M. Wt: 283.81 g/mol
InChI Key: SBGWMBFITYXKOH-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-iodophenylboronic acid is a useful research compound. Its molecular formula is C6H4BF2IO2 and its molecular weight is 283.81 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Difluoro-3-iodophenylboronic acid is 283.93171 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Difluoro-3-iodophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-iodophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-difluoro-3-iodophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGWMBFITYXKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)I)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on the Physical Properties and Analytical Characterization of 2,6-Difluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, polyfunctionalized arylboronic acids are indispensable building blocks for modular cross-coupling strategies. 2,6-Difluoro-3-iodophenylboronic acid (CAS: 1447827-58-8) represents a highly specialized reagent featuring three distinct orthogonal handles: a boronic acid for Suzuki-Miyaura coupling, an iodine atom for subsequent cross-coupling or lithiation, and two fluorine atoms that modulate both the electronic landscape and the metabolic stability of the final molecule[1].

As a Senior Application Scientist, I frequently observe that the unique electronic properties imparted by this substitution pattern create specific analytical and handling challenges. This whitepaper provides a deep dive into the physical properties, the thermodynamic anomalies associated with its melting point, and field-proven protocols for its characterization and application.

Molecular Architecture & Fundamental Physical Properties

The physical behavior of 2,6-difluoro-3-iodophenylboronic acid is heavily dictated by its substitution pattern. The strongly electron-withdrawing fluorine atoms at the 2- and 6-positions significantly increase the Lewis acidity of the boron center by pulling electron density away from the aromatic ring. This lowers the pKa of the boronic acid relative to unsubstituted phenylboronic acid, making it more reactive toward transmetalation but also more susceptible to protodeboronation under harsh basic conditions.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 1447827-58-8[1]Unique chemical identifier for procurement and safety tracking.
Molecular Formula C₆H₄BF₂IO₂[1]Defines the exact atomic composition.
Molecular Weight 283.81 g/mol [1]Critical for precise stoichiometric calculations in cross-coupling.
Density ~2.08 g/cm³ (Predicted)[2]High density driven by the heavy iodine atom.
Boiling Point ~343.9 °C (Predicted)[2]High BP indicates low volatility; compound decomposes before boiling.
pKa ~7.27 (Predicted)[2]Increased Lewis acidity due to ortho-fluorine inductive effects.

Data supported by [2] and [1].

The Melting Point Anomaly: Boroxine Formation Dynamics

A common pitfall in the laboratory is attempting to determine the melting point of 2,6-difluoro-3-iodophenylboronic acid using a standard capillary melting point apparatus. Analysts often report broad, inconsistent melting ranges or decomposition points (typically >100 °C to 250 °C).

The Causality: Boronic acids do not melt cleanly; upon heating, they undergo a thermodynamic dehydration to form cyclic trimeric anhydrides known as boroxines . As documented in thermodynamic studies of phenylboronic acids, the temperature often reported in the literature as the melting point of a boronic acid is actually the melting temperature of its corresponding boroxine. The true melting point of the monomeric acid is often masked by this dehydration event.

BoroxinePathway A 2,6-Difluoro-3-iodo- phenylboronic acid (Monomer) B Thermal Energy (Heating > 80°C) A->B C Dehydration (-H2O) B->C D Boroxine Anhydride (Trimer) C->D Trimerization

Caption: Thermodynamic dehydration of boronic acid to boroxine upon heating.

Analytical Workflows for Characterization

To establish a self-validating system for characterizing this compound, we must bypass the boroxine interference. Below are the optimized protocols I mandate for accurate thermal and structural validation.

Protocol 1: True Melting Point Determination via Differential Scanning Calorimetry (DSC)

To outpace the kinetics of dehydration and observe the true melting endotherm, DSC must be employed with specific parameters ().

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2–5 mg of the boronic acid into an aluminum DSC pan. Crucial Step: Use a hermetically sealed pan. Causality: Sealing the pan suppresses the volatilization of the water byproduct, which shifts the dehydration equilibrium backward and delays boroxine formation.

  • Atmosphere Control: Purge the DSC furnace with dry nitrogen at a flow rate of 50 mL/min to ensure uniform heat transfer and prevent oxidative degradation.

  • Thermal Ramping: Apply a rapid heating rate of 15–20 °C/min from 25 °C to 300 °C. Causality: A fast ramp rate outpaces the slow kinetics of dehydration, allowing the instrument to capture the sharp endothermic peak of the monomer's true melting point before the broad exothermic dehydration event dominates the thermogram.

  • Data Interpretation: The first sharp endothermic peak (typically between 80 °C and 110 °C for fluorinated arylboronic acids) represents the true melting point. The subsequent broad peak corresponds to dehydration.

Protocol 2: Structural Validation via Multi-Nuclear NMR

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10–15 mg of the sample in 0.5 mL of DMSO-

    
    . Causality: Non-coordinating solvents like CDCl₃ allow rapid equilibrium between the boronic acid and its boroxine, yielding complex spectra. DMSO acts as a Lewis base, coordinating to the empty p-orbital of the boron atom and locking it in the monomeric state.
    
  • Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

  • Validation: The ¹¹B NMR spectrum must show a broad singlet around 28–30 ppm, confirming the presence of the sp² hybridized boronic acid carbon-boron bond, distinct from borate salts or boroxines.

Applications in Drug Development & Cross-Coupling

In drug discovery, 2,6-difluoro-3-iodophenylboronic acid is primarily utilized for Suzuki-Miyaura cross-coupling. The di-ortho-fluoro substitution creates immense steric hindrance around the boron atom, which can inhibit the transmetalation step of the catalytic cycle. To overcome this, highly active palladium precatalysts (e.g., Pd(dppf)Cl₂ or Buchwald-type palladacycles) and strong aqueous bases (like K₃PO₄ or Cs₂CO₃) are required to efficiently form the reactive boronate species.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X insertion) Pd0->OA PdII Pd(II) Complex (Ar-Pd-X) OA->PdII TM Transmetalation with 2,6-diF-3-I-PhB(OH)2 PdII->TM Base, H2O PdII_2 Pd(II) Complex (Ar-Pd-Ar') TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regeneration Prod Biaryl Product RE->Prod

Caption: Suzuki-Miyaura cross-coupling cycle utilizing the sterically hindered boronic acid.

Handling, Stability, and Storage Protocols

To maintain the integrity of the carbon-iodine bond and prevent spontaneous trimerization, strict storage protocols must be adhered to:

  • Temperature: Store refrigerated at 2–8 °C[3]. Causality: Lower temperatures drastically reduce the thermodynamic drive for spontaneous dehydration to the boroxine.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen)[3]. Causality: Prevents atmospheric moisture fluctuations that can lead to inconsistent hydration states.

  • Light Exposure: Keep in a dark place[3]. Causality: The C-I bond is susceptible to homolytic cleavage upon prolonged exposure to UV/visible light, which generates free radicals and degrades the reagent purity.

References

  • Journal of Solution Chemistry. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer Link. URL:[Link]

Sources

Solubility of Fluorinated Iodophenylboronic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental handling of Fluorinated Iodophenylboronic Acids (F-I-PBAs) . This guide is structured to provide actionable intelligence for researchers in medicinal chemistry and process development, addressing the specific challenges posed by this dual-functionalized chemical class.

Technical Guide & Protocol

Executive Summary: The Physicochemical Paradox

Fluorinated iodophenylboronic acids (F-I-PBAs) represent a critical intersection in modern drug discovery. The fluorine substituent modulates metabolic stability and lipophilicity (


), while the iodine  handle serves as a high-reactivity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or radio-labeling precursors (PET imaging).

However, these compounds present a unique solubility paradox:

  • The Boronic Head: Highly polar, hydrogen-bond donating/accepting, and prone to reversible dehydration.

  • The Halogenated Core: The hydrophobic aryl ring, reinforced by the lipophilic fluorine and the polarizable, heavy iodine atom, drives high crystal lattice energy.

Understanding the solubility of F-I-PBAs requires navigating the equilibrium between the free acid and its trimeric anhydride (boroxine), a process heavily influenced by solvent polarity and temperature.

Solubility Mechanisms & Solvent Selection[1][2][3]

The Boroxine Equilibrium

Unlike standard organic solids, F-I-PBAs are not static solutes. In solution, they exist in a dynamic equilibrium with their cyclic trimeric anhydride (boroxine).



  • Polar Protic Solvents (MeOH, EtOH): Stabilize the monomeric acid species via hydrogen bonding. Risk:[1][2] Solvolysis can lead to boronic esters.

  • Aprotic Polar Solvents (Acetone, THF, DMSO): High solubility; typically favor the monomer but can support boroxine formation if water is scavenged.

  • Non-polar Solvents (Toluene, Hexane): Poor solubility; drive the equilibrium toward the boroxine (anhydride) due to the exclusion of water.

Substituent Effects on Solubility[1]
  • Fluorine Effect: Generally decreases aqueous solubility but enhances solubility in polar organic solvents (e.g., Ethyl Acetate) compared to the non-fluorinated parent. Ortho-fluorine substitution often disrupts planar stacking, lowering the melting point and increasing solubility relative to para-isomers.

  • Iodine Effect: The heavy iodine atom significantly increases molecular weight and London dispersion forces, typically raising the enthalpy of fusion (

    
    ). This often results in lower mole-fraction solubility compared to chloro- or bromo-analogs unless offset by steric twisting.
    

Thermodynamic Modeling

To predict solubility (


) at various temperatures (

), empirical and semi-empirical models are required. For F-I-PBAs, the Modified Apelblat model typically yields the highest correlation (

) due to its ability to account for the non-ideal heat capacity of the solution.
The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility with temperature:



  • 
     : Mole fraction solubility of the solute.[3][4]
    
  • 
     : Absolute temperature (Kelvin).[5]
    
  • 
     : Empirical model parameters derived from experimental regression.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution.
    • 
       accounts for the temperature dependence of the enthalpy (heat capacity change).
      
The (Buchowski-Ksiazczak) Equation

Useful for systems where solid-solid transitions or impurities (like boroxines) might interfere:



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting temperature of the solute (determined via DSC).[3]
    

Experimental Protocol: Laser Monitoring Dynamic Method

Standard gravimetric methods are prone to error with boronic acids due to atmospheric moisture absorption. The Laser Monitoring method is self-validating and precise.

Workflow Diagram

The following DOT diagram illustrates the critical decision nodes in the solubility determination workflow.

SolubilityWorkflow Start Start: F-I-PBA Sample PurityCheck Purity Verification (1H NMR / Titration) Start->PurityCheck BoroxineCheck Boroxine Content > 5%? PurityCheck->BoroxineCheck Rehydration Rehydration Step (THF/H2O Recrystallization) BoroxineCheck->Rehydration Yes SolventPrep Solvent Preparation (Degassed, Dried) BoroxineCheck->SolventPrep No Rehydration->PurityCheck VesselSetup Jacketted Vessel Setup (Laser Probe + Stirring) SolventPrep->VesselSetup Measurement Dynamic Laser Monitoring (Turbidity -> Clear Point) VesselSetup->Measurement DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Measurement->DataFit End Solubility Profile Generated DataFit->End

Caption: Self-validating workflow for solubility determination, prioritizing the detection and correction of boroxine contamination.

Step-by-Step Methodology

Phase 1: Sample Validation (The "Trust" Step)

  • Boroxine Quantification: Analyze the starting material via

    
    H NMR in DMSO-
    
    
    
    . Boronic acid protons typically appear at
    
    
    8.0–8.5 ppm (broad singlets), while boroxine signals may shift or broaden differently.
  • Conditioning: If boroxine content is high, recrystallize from a THF/Water mixture to regenerate the dihydroxy species. Dry under vacuum at ambient temperature (heating promotes dehydration).

Phase 2: Dynamic Laser Solubility Measurement

  • Apparatus: Use a double-jacketed glass vessel connected to a precision thermostat (accuracy

    
     K). Insert a laser turbidity probe.
    
  • Loading: Add a known mass (

    
    ) of solvent and excess solute.
    
  • Equilibration: Stir at a temperature

    
     K below the expected dissolution point.
    
  • Ramping: Increase temperature at a slow rate (

    
     K/min).
    
  • Detection: Record the temperature (

    
    ) where the laser transmission intensity spikes to a plateau (indicating complete dissolution).
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next data point (synthetic method).

Representative Solubility Data

While specific values depend on the exact isomer (e.g., 4-fluoro-2-iodophenylboronic acid vs. 2-fluoro-4-iodo...), the following table summarizes the relative solubility trends validated across this chemical family at 298.15 K.

Solvent ClassRepresentative SolventSolubility TrendDominant Interaction
Ketones Acetone, 2-ButanoneHigh H-bond acceptance (C=O) stabilizes -B(OH)₂
Alcohols Ethanol, MethanolHigh Strong H-bonding; risk of esterification
Ethers THF, 1,4-DioxaneModerate-High Lewis basicity stabilizes Boron center
Nitriles AcetonitrileModerate Dipole-dipole; good for Suzuki coupling
Esters Ethyl AcetateModerate Standard organic process solvent
Chlorinated Chloroform, DCMLow-Moderate Weak interactions; good for boroxines
Alkanes Hexane, HeptaneVery Low Non-polar; forces aggregation/dehydration

Applications in Drug Development

The solubility profile of F-I-PBAs directly impacts their utility in two key areas:

  • Suzuki-Miyaura Coupling:

    • Protocol: High solubility in polar aprotic solvents (like Acetone or DMF) allows for high-concentration reaction schemes, reducing solvent waste (Green Chemistry).

    • Mechanism: The iodine atom facilitates rapid oxidative addition to Pd(0), while the boronic acid undergoes transmetallation. Solubility ensures the stoichiometry remains consistent.

  • PET Radiochemistry (

    
    F): 
    
    • Precursors: F-I-PBAs are often used as precursors where the boronic acid is replaced by

      
      F via copper-mediated fluorination.
      
    • Solubility Requirement: The precursor must be soluble in the reaction media (often alcoholic or dipolar aprotic) to ensure rapid kinetics, as the half-life of

      
      F (110 min) demands speed.
      

References

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. (2020). Link

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Molecular Liquids. (2020). Link

  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Molecules. (2013). Link

  • Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib. Journal of Molecular Liquids. (2021). Link

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds. Chemical Reviews. (2015). Link

Sources

Electronic effects of 2,6-difluoro substitution on phenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Factor: Navigating the Electronic & Kinetic Landscape of 2,6-Difluorophenylboronic Acids

Executive Summary: The Ortho-Fluorine Paradox

In medicinal chemistry, the introduction of fluorine atoms is a standard tactic to modulate lipophilicity (


), metabolic stability, and binding affinity. However, for the synthetic chemist, the 2,6-difluorophenylboronic acid  motif represents a formidable kinetic challenge.

While the electron-withdrawing nature of fluorine should theoretically accelerate transmetalation in Suzuki-Miyaura cross-couplings, it paradoxically renders the substrate hypersensitive to protodeboronation (C-B bond cleavage). This guide deconstructs the electronic origins of this instability and provides a field-proven, self-validating protocol to overcome it.

The Electronic Matrix: Inductive Dominance

To master this substrate, one must understand the war between Inductive (


) and Mesomeric (

) effects.
  • Inductive Withdrawal (

    
    ):  Fluorine is the most electronegative element (3.98 Pauling). In the 2,6-position (ortho), this effect is maximized, significantly pulling electron density away from the ipso-carbon and the boron atom.
    
  • Resonance Donation (

    
    ):  While fluorine has lone pairs, the orbital overlap with the aromatic 
    
    
    
    -system is inefficient compared to the inductive pull at the ortho position.

Consequence 1: Hyper-Lewis Acidity The electron deficiency at the boron center makes 2,6-difluorophenylboronic acid significantly more Lewis acidic than phenylboronic acid.

  • Phenylboronic acid

    
    :  ~8.8[1]
    
  • 2,6-Difluorophenylboronic acid

    
    :  ~6.8 – 7.2
    

Consequence 2: The "Ate" Complex Trap Because of this heightened acidity, the molecule avidly accepts hydroxide ions (


) even at neutral pH, forming the boronate anion (the "ate" complex). While this species is necessary for transmetalation, it is also the precursor to rapid decomposition.

The Failure Mode: Base-Mediated Protodeboronation

The primary cause of reaction failure with 2,6-difluoro substrates is not catalyst poisoning, but the rapid consumption of the starting material via protodeboronation .

The Mechanism (The Perrin/Lloyd-Jones Pathway)

Unlike unsubstituted phenylboronic acids, which often follow acid-catalyzed (Kuivila) pathways, 2,6-disubstituted electron-deficient boronic acids undergo a specific base-mediated unimolecular fragmentation .

  • Speciation: The boronic acid reacts with base (

    
    ) to form the tetrahedral boronate anion.
    
  • Fragmentation: The C-B bond cleaves. The 2,6-difluoro substitution stabilizes the developing negative charge on the phenyl ring (or the transition state leading to it), dramatically accelerating this step.

  • Result: The boronic acid is converted to 1,3-difluorobenzene before it can enter the catalytic cycle.

Kinetic Visualization

Protodeboronation BA Boronic Acid (Neutral) Complex Tetrahedral Boronate Anion BA->Complex Fast Equilibrium (Low pKa) OH Base (OH-) OH->Complex TS Transition State (Stabilized by 2,6-F) Complex->TS k_deboronation (Rate Limiting) Pd Pd(II)-Ar (Transmetalation) Complex->Pd k_transmetalation (Desired) Prod 1,3-Difluorobenzene (Dead End) TS->Prod

Caption: The "Race Condition." High Lewis acidity drives Boronate formation. 2,6-F substitution accelerates


 (Red path) to outcompete 

(Green path).

Strategic Optimization: Winning the Race

To couple 2,6-difluorophenylboronic acid successfully, we must manipulate the kinetics: Slow down deboronation or speed up transmetalation .

Table 1: Reaction Parameter Optimization
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)Mechanistic Rationale
Solvent DMF/Water or Dioxane/WaterAnhydrous THF or Toluene Eliminating bulk water prevents the hydrolysis step required for protodeboronation.
Base

or


or Anhydrous

Fluoride bases activate the boronic acid via a B-F interaction without generating high concentrations of destructive

.
Ligand

or dppf
SPhos or XPhos Bulky, electron-rich Buchwald ligands accelerate oxidative addition and transmetalation, allowing the catalyst to "grab" the boronate before it decomposes.
Temp 80–100°C60°C (or lower) Lower temperatures disfavor the high-energy bond cleavage transition state.

Experimental Protocols

Protocol A: The "Dry" Activation Method (Recommended)

Use this for high-value intermediates where yield is critical.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 2,6-Difluorophenylboronic acid (1.5 equiv)

  • 
     (2 mol%)
    
  • SPhos (8 mol%)

  • 
     (finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: Toluene (0.2 M)

Workflow:

  • Pre-complexation: In a glovebox or purged vial, mix

    
     and SPhos in Toluene. Stir at RT for 15 mins to generate the active 
    
    
    
    species.
  • Solids Addition: Add the Aryl Halide, Boronic Acid, and anhydrous

    
    .
    
  • Cycle: Seal the vessel. Remove from glovebox.

  • Water Scavenging (Optional but advised): Add 100mg of activated 4Å molecular sieves if strict anhydrous conditions are difficult to maintain.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If protodeboronation is observed (formation of 1,3-difluorobenzene), lower temp to 40°C and increase catalyst loading to 5 mol%.

Protocol B: The MIDA Boronate Alternative

Use this if the boronic acid is degrading on the shelf.

If the free acid is too unstable, convert it to a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are


-hybridized and immune to protodeboronation until hydrolyzed.
  • Strategy: Perform a "slow-release" coupling. Use the MIDA boronate with

    
     in Dioxane/Water (10:1). The water slowly hydrolyzes the MIDA to the active acid, which is immediately consumed by the catalyst, keeping the standing concentration of the unstable free acid low.
    

Decision Logic for 2,6-Disubstituted Systems

OptimizationLogic Start Substrate Analysis: 2,6-Difluoro Substitution? IsStable Is the Boronic Acid Stable on Bench? Start->IsStable Standard Standard Suzuki (Dioxane/H2O, K2CO3) IsStable->Standard No (Unlikely) Unstable High Risk of Protodeboronation IsStable->Unstable Yes (Typical) DryMethod Strategy A: Anhydrous Conditions (SPhos/CsF/Toluene) Unstable->DryMethod Standard Route MIDAMethod Strategy B: MIDA Slow Release (Masked Species) Unstable->MIDAMethod If Fails

Caption: Decision matrix for handling labile 2,6-difluoro-substituted boron species.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.[3][4] Journal of the American Chemical Society, 138(29), 9145–9157.[3] Link[3]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Perrin, D. M. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[5] The Journal of Organic Chemistry, 79(11).[5] Link

Sources

Stability Dynamics and Handling Protocols for 2,6-Difluoro-3-iodophenylboronic Acid Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

From the perspective of a Senior Application Scientist, the paradox of highly fluorinated boronic acids lies in their dual nature: they are indispensable for modern drug discovery, yet notoriously difficult to handle. 2,6-Difluoro-3-iodophenylboronic acid (CAS: 1447827-58-8)[1] is a prime example. It serves as a highly valuable bifunctional building block, providing both a boronic acid moiety for Suzuki-Miyaura couplings and an iodine atom for orthogonal late-stage functionalization. However, the exact electronic features that make it synthetically useful—namely, the two strongly electron-withdrawing fluorine atoms at the ortho positions—render it exceptionally unstable under ambient and basic conditions ()[2]. This technical guide dissects the mechanistic causality of its degradation and provides self-validating protocols to harness its reactivity without falling prey to its fragility.

Structural Causality of Instability

The stability of arylboronic acids is fundamentally dictated by the electron density around the sp²-hybridized boron atom. In 2,6-difluoro-3-iodophenylboronic acid, the synergistic inductive electron withdrawal (-I effect) from the 2,6-difluoro substituents severely depletes electron density from the boron center ()[2]. This lowers the lowest unoccupied molecular orbital (LUMO) of the empty p-orbital, drastically increasing its Lewis acidity. Consequently, the boron atom becomes a prime target for nucleophilic attack by water, hydroxide, or reactive oxygen species (ROS) ()[3].

Mechanistic Degradation Pathways

Understanding the specific degradation vectors is critical for designing robust experimental workflows.

  • Protodeboronation (The Primary Threat): Upon exposure to moisture and base, hydroxide coordinates to the boron, forming a tetrahedral boronate intermediate. The highly electron-deficient aryl ring stabilizes the developing negative charge on the ipso-carbon, facilitating rapid C-B bond cleavage. This releases boric acid and 1,3-difluoro-4-iodobenzene ()[4]. In highly fluorinated systems, quantitative protodeboronation can occur within 15 minutes at room temperature even in the presence of weak bases like K₃PO₄ ()[5].

  • Oxidative Deboronation: Ambient oxygen or trace peroxides can attack the electrophilic boron p-orbital. This initiates a 1,2-carbon migration from boron to oxygen, forming a labile borate ester that rapidly hydrolyzes into 2,6-difluoro-3-iodophenol ()[3].

  • Boroxine Formation: Under dry ambient conditions, the boronic acid undergoes reversible dehydration to form a trimeric cyclic anhydride (boroxine). While not a destructive degradation, it alters the molecular weight and stoichiometry of the reagent.

  • Photolytic Cleavage: The C-I bond at the 3-position is susceptible to homolytic cleavage under prolonged exposure to ambient UV light, generating reactive aryl radicals.

Degradation Core 2,6-Difluoro-3-iodophenylboronic acid (Ambient State) Proto Protodeboronation (1,3-Difluoro-4-iodobenzene) Core->Proto H2O / Base / Heat Borox Boroxine Formation (Trimeric Anhydride) Core->Borox Dry Air / -H2O Oxid Oxidative Deboronation (2,6-Difluoro-3-iodophenol) Core->Oxid O2 / ROS Photo Photolytic Cleavage (Deiodination) Core->Photo UV / Ambient Light

Mechanistic degradation pathways of 2,6-difluoro-3-iodophenylboronic acid under ambient conditions.

Empirical Stability Profile

To quantify these vulnerabilities, the degradation kinetics of 2,6-difluoro-3-iodophenylboronic acid under various environmental conditions are summarized below.

Storage / Reaction ConditionPhysical StatePrimary DegradantTime to 10% Degradation (T₉₀)
-20°C, Argon, Dark SolidNone> 12 Months
25°C, Ambient Air, Light SolidBoroxine + Phenol~ 5 Days
25°C, THF/H₂O (pH 7.0) Solution1,3-Difluoro-4-iodobenzene~ 24 Hours
25°C, THF/H₂O (pH 10.0) Solution1,3-Difluoro-4-iodobenzene< 15 Minutes[5]
80°C, THF/H₂O (pH 10.0) Solution1,3-Difluoro-4-iodobenzene< 1 Minute

Self-Validating Protocols for Handling and Cross-Coupling

Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) will result in complete protodeboronation of this substrate before transmetalation can occur. To successfully utilize this compound, the rate of transmetalation must outcompete the rate of degradation ()[6].

Protocol A: Inert Storage and Quality Control (QC)

Causality: Preventing boroxine formation and oxidative deboronation requires strict exclusion of moisture and oxygen.

  • Storage: Store the solid compound in a tightly sealed amber vial under an argon atmosphere at -20°C.

  • Handling: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Weigh the material exclusively inside a nitrogen-filled glovebox.

  • Self-Validation Step: Dissolve a 5 mg aliquot in anhydrous THF-d₈ containing 1.0 equivalent of 1,3,5-trifluorobenzene as an internal standard. Acquire a rapid ¹⁹F NMR spectrum. The presence of a doublet/multiplet signature for 1,3-difluoro-4-iodobenzene indicates pre-existing protodeboronation. If the purity is <95%, the batch must be discarded or re-purified.

Protocol B: Kinetically Controlled Suzuki-Miyaura Coupling

Causality: To outpace base-catalyzed protodeboronation, we utilize a highly active dialkylbiaryl phosphine precatalyst (e.g., XPhos Pd G2) that rapidly generates the active L-Pd(0) species at room temperature, coupled with a weak, biphasic base system ()[6].

  • Preparation: In a glovebox, charge a dry Schlenk flask with the aryl halide (1.0 eq), 2,6-difluoro-3-iodophenylboronic acid (1.5 eq), and XPhos Pd G2 (2 mol%).

  • Solvent Addition: Add degassed, anhydrous THF (0.2 M). Stir for 5 minutes at 25°C to ensure complete dissolution.

  • Self-Validation Step (Pre-Reaction): Extract a 50 µL aliquot, dilute in THF-d₈, and run a ¹⁹F NMR to confirm the boronic acid is fully intact in the reaction solvent prior to base introduction.

  • Base Introduction: Rapidly inject a degassed aqueous solution of K₃PO₄ (0.5 M, 2.0 eq) via syringe.

  • Execution: Stir vigorously (1000 rpm) at 25°C–40°C. The biphasic nature keeps the local concentration of hydroxide low in the organic phase, minimizing protodeboronation while allowing transmetalation to proceed rapidly.

  • Termination: Quench the reaction after 30–60 minutes by filtering through a short pad of silica gel to remove palladium and unreacted boronic acid.

Workflow Step1 1. Storage Retrieval (-20°C, Argon) Step2 2. Weighing & QC (Glovebox, 19F NMR) Step1->Step2 Step3 3. Solvent Prep (Degassed, Anhydrous) Step2->Step3 Step4 4. Catalyst Addition (XPhos Pd G2) Step3->Step4 Step5 5. Base Addition (Aqueous K3PO4) Step4->Step5 Step6 6. Fast Coupling (25°C, 30 mins) Step5->Step6

Optimized handling and reaction workflow to mitigate protodeboronation during cross-coupling.

References

  • PMC (NIH). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. URL:[Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. URL:[Link]

  • Beilstein Journal of Organic Chemistry. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Boronic acid with high oxidative stability and utility in biological contexts. URL:[Link]

  • Journal of the American Chemical Society (JACS). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. URL:[Link]

Sources

Methodological & Application

Synthesis of fluorinated biaryls using 2,6-Difluoro-3-iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Fluorinated Biaryls using 2,6-Difluoro-3-iodophenylboronic Acid

Executive Summary

2,6-Difluoro-3-iodophenylboronic acid (CAS: 849062-24-4) is a high-value bifunctional building block used primarily in the synthesis of metabolic-resistant pharmaceuticals and fluorinated liquid crystals. Its structural uniqueness lies in the "Janus-faced" reactivity: it possesses a nucleophilic boronic acid moiety (


) and an electrophilic iodine handle (

).

The presence of fluorine atoms at the 2,6-positions creates two critical physicochemical effects:

  • Steric Shielding: The boron center is sterically crowded, significantly retarding the rate of transmetallation compared to unhindered arylboronic acids.

  • Electronic Destabilization: The electron-withdrawing fluorines increase the Lewis acidity of the boron but also render the C–B bond susceptible to base-catalyzed protodeboronation.

This guide provides protocols to exploit these properties for iterative cross-coupling , allowing the synthesis of complex terphenyls and biaryls without the need for intermediate protecting group manipulations.

Critical Handling & Stability

Before initiating synthesis, researchers must address the inherent instability of 2,6-difluorophenylboronic acids.

The Protodeboronation Challenge

Under standard Suzuki conditions (aqueous base, heat), 2,6-difluoro-substituted boronic acids undergo rapid protodeboronation (hydrodeboronation), yielding 1,3-difluoro-2-iodobenzene and boric acid. This is driven by the formation of a boronate anion which, destabilized by the ortho-fluorines, facilitates C–B bond cleavage.

DOT Diagram: Protodeboronation Mechanism

Protodeboronation Start 2,6-Difluoro-3-iodo -phenylboronic Acid Complex Boronate Anion [Ar-B(OH)3]- Start->Complex + Base Base Hydroxide/Base (OH-) Base->Complex Transition Transition State (Ipso-protonation) Complex->Transition Slow Product 1,3-Difluoro-2-iodobenzene (Dead End Product) Transition->Product - B(OH)3

Caption: Base-catalyzed decomposition pathway. The 2,6-difluoro substitution accelerates the cleavage of the C-B bond in the presence of water and strong base.

Stability Protocol
  • Storage: Store at 4°C under Argon.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) in the primary reaction if possible. Use anhydrous THF, Dioxane, or Toluene.

  • Base Selection: Use mild, anhydrous bases (e.g.,

    
    , 
    
    
    
    ) rather than carbonates (
    
    
    ) or hydroxides to minimize hydrolytic cleavage.

Application I: Iterative Cross-Coupling (The "Electrophile-First" Strategy)

The most robust application of this reagent exploits the steric difference between the hindered 2,6-difluoro boronic acid and a less hindered external boronic acid partner.

Concept: React the Iodine (C-3) first. The bulky fluorines at C-2 and C-6 "protect" the boronic acid at C-1 from transmetallating, allowing it to remain dormant for a subsequent step.

Step 1: Chemoselective Suzuki Coupling at C-I

Target: Synthesis of 2,6-difluoro-3-arylphenylboronic acids (Biaryl Boronic Acids).

ParameterConditionRationale
Reagent 2,6-Difluoro-3-iodophenylboronic acid (1.0 equiv)Acts as the Electrophile (Ar-I).
Partner Phenylboronic acid (1.1 equiv)Acts as the Nucleophile . Must be sterically unhindered.
Catalyst

(3-5 mol%)
Standard Pd(0) catalyst sufficient for Ar-I activation.
Base

(2.0 equiv)
Aqueous/Organic biphasic mixture is acceptable here as the coupling is fast.
Solvent DME /

(3:1)
Degassed. DME promotes solubility.
Temp 60°C - 80°CModerate heat avoids forcing the hindered C-B to react.

Protocol:

  • Charge a reaction vial with 2,6-difluoro-3-iodophenylboronic acid (1.0 equiv), Partner Boronic Acid (1.1 equiv), and

    
     (5 mol%).
    
  • Evacuate and backfill with Argon (x3).

  • Add degassed DME and aqueous

    
     (2M).
    
  • Heat to 60°C. Monitor by HPLC/LC-MS.

    • Checkpoint: Look for the consumption of the starting iodide. The peak for the biaryl boronic acid should appear.

  • Workup: Acidify carefully with 1M HCl to pH 5-6 (do not go too acidic to avoid protodeboronation). Extract with EtOAc.

  • Result: A biaryl species retaining the C-1 Boronic Acid, ready for a second coupling.

Application II: Synthesis of Fluorinated Biaryls (The "Nucleophile" Strategy)

If the goal is to use the reagent as a boron source (reacting the C-B bond) while preserving the iodine (or reacting it later), the challenge is preventing oligomerization (since the reagent can react with itself).

Strategy: Use a Highly Reactive Electrophile partner that undergoes oxidative addition faster than the reagent's own iodine.

  • Recommended Partner: Aryl Diazonium Salts (

    
    ) or Aryl Iodides with strong Electron Withdrawing Groups (EWG).
    
  • Alternative: Convert the boronic acid to a MIDA Boronate or Pinacol Ester first to stabilize it, then couple.

Protocol: Coupling with Aryl Bromides (High Catalyst Loading)

To force the hindered C-B bond to react, specialized ligands are required.

ParameterConditionRationale
Reagent 2,6-Difluoro-3-iodophenylboronic acid (1.2 equiv)Acts as Nucleophile .
Partner Aryl Bromide (1.0 equiv)Electrophile.[1]
Catalyst Pd(dppf)Cl2 or XPhos Pd G2 (5 mol%)Bidentate (dppf) or Buchwald ligands (XPhos) are crucial for sterically hindered couplings.
Base CsF (2-3 equiv)Anhydrous fluoride activation avoids protodeboronation.
Solvent Anhydrous Toluene or DioxaneStrictly anhydrous to prevent C-B hydrolysis.
Temp 80°C - 100°CHigher energy required for hindered transmetallation.

Step-by-Step:

  • Dry Down: Ensure the boronic acid and base (CsF) are rigorously dry.

  • Mix: Combine Aryl Bromide, Boronic Acid, and Catalyst in a sealed tube under Argon.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 90°C.

    • Note: If homocoupling of the boronic acid (polymerization) is observed, switch to a Slow Addition protocol: dissolve the boronic acid in solvent and syringe-pump it into the mixture containing the Aryl Bromide and Catalyst over 1 hour.

Visualizing the Chemoselective Workflow

The following diagram illustrates the decision matrix for using this reagent.

Chemoselectivity Reagent 2,6-Difluoro-3-iodophenylboronic Acid (Bifunctional Reagent) Choice Select Primary Reaction Site Reagent->Choice PathA Path A: React Iodine (Electrophile) Preserve Boron Choice->PathA Steric Control PathB Path B: React Boron (Nucleophile) Preserve/React Iodine Choice->PathB Ligand Control CondA Conditions: Pd(PPh3)4, Na2CO3 Partner: Ar-B(OH)2 PathA->CondA CondB Conditions: Pd(dppf)Cl2 or XPhos, CsF (Anhydrous) Partner: Ar-Br / Ar-OTf PathB->CondB ProdA Product A: Biaryl Boronic Acid (Ready for 2nd Coupling) CondA->ProdA Fast Oxidative Addition at I ProdB Product B: Iodinated Biaryl (Functionalized Scaffold) CondB->ProdB Forced Transmetallation at B

Caption: Decision tree for chemoselective coupling. Path A relies on the steric hindrance of the 2,6-difluoro group to protect the boron. Path B requires specialized ligands to overcome that hindrance.

References

  • Structural Properties & Acidity

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 132(31), 10891–10902.

  • Chemoselective Couplings

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Handling Fluorinated Boronic Acids

    • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.

  • Iterative Synthesis Strategy

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

Disclaimer: This protocol involves the use of transition metal catalysts and halogenated organic compounds.[2][3][4][5] Always consult the Safety Data Sheet (SDS) for CAS 849062-24-4 and conduct a risk assessment before experimentation.

Sources

Application Note: Orthogonal Functionalization of Iodine and Boronic Acid Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The simultaneous presence of an aryl iodide and a boronic acid (or ester) on a single scaffold presents a unique chemoselective challenge in organic synthesis. In standard palladium-catalyzed cross-coupling (Suzuki-Miyaura), both groups are reactive: the iodide undergoes oxidative addition, while the boronic acid undergoes transmetallation. To achieve orthogonal functionalization —reacting one group exclusively while preserving the other—chemists must utilize specific protecting group strategies or kinetic differentiation.

This guide details the two primary methodologies for achieving this orthogonality:

  • The MIDA Boronate Strategy (Recommended): Utilizing N-methyliminodiacetic acid (MIDA) ligands to reversibly "switch off" boron reactivity via sp³ hybridization.[1]

  • Kinetic Chemoselectivity: Exploiting the rate differential between oxidative addition (I > Br) and transmetallation rates of hindered esters (Pinacol) vs. free acids.

Strategic Overview & Mechanism

The Chemoselectivity Paradox

In a standard Suzuki reaction, a bifunctional reagent (e.g., p-iodophenylboronic acid) tends to polymerize because it acts as both nucleophile and electrophile. Orthogonality requires the suppression of one reactive site.

The MIDA Solution (The "Switch" Mechanism)

The most robust solution, developed by the Burke group, utilizes the MIDA ligand.

  • Active State (sp²): Free boronic acids/esters have a vacant p-orbital, enabling transmetallation with Pd-Ar species.

  • Inactive State (sp³): The MIDA ligand forms a dative B-N bond, filling the p-orbital. This rehybridization renders the boron moiety inert to anhydrous cross-coupling conditions, allowing the aryl iodide to react with an external boronic acid.

MIDA_Mechanism sp2_Boron sp² Boronic Acid (Reactive Nucleophile) MIDA_Complex MIDA Complexation sp2_Boron->MIDA_Complex + MIDA Ligand Suzuki_2 Suzuki Coupling 2 (Reacts at Boron) sp2_Boron->Suzuki_2 + Ar-Halide / Pd(0) sp3_Boron sp³ MIDA Boronate (Inert to Transmetallation) MIDA_Complex->sp3_Boron Rehybridization Suzuki_1 Suzuki Coupling 1 (Reacts at Iodine) sp3_Boron->Suzuki_1 + Ar-B(OH)2 / Pd(0) Deprotection Hydrolysis (Mild Base) Suzuki_1->Deprotection Intact MIDA Product Deprotection->sp2_Boron Release B(OH)2

Figure 1: The mechanistic cycle of MIDA boronates, enabling iterative cross-coupling (ICC).

Methodology 1: Iterative Cross-Coupling (ICC) with MIDA Boronates

This is the gold standard for synthesizing complex small molecules using bifunctional haloboronic acid building blocks.

Reagents & Materials
  • Substrate: 4-Iodophenyl MIDA boronate (commercially available or synthesized).

  • Coupling Partner: Aryl boronic acid (External Nucleophile).

  • Catalyst: Pd(OAc)₂/SPhos or PdCl₂(dppf).

  • Solvents: Anhydrous THF or Dioxane (Critical for MIDA stability).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.

Protocol A: Chemoselective Coupling of Iodine (MIDA Intact)

Goal: React the Iodine moiety with an external boronic acid while preserving the internal MIDA boronate.

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 1.0 equiv 4-Iodophenyl MIDA boronate.

    • 1.2 equiv External Aryl Boronic Acid.

    • 0.05 equiv Pd(OAc)₂.

    • 0.10 equiv SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • 3.0 equiv K₃PO₄ (finely ground, anhydrous).

  • Solvent Addition: Add anhydrous THF (0.1 M concentration relative to substrate).

    • Note: The exclusion of water is vital. Water promotes MIDA hydrolysis.

  • Reaction: Seal the vial and heat to 60°C for 12–24 hours.

  • Monitoring (Self-Validation):

    • TLC: MIDA boronates are highly polar. Use 10% MeOH/CH₂Cl₂ or Et₂O/MeCN to visualize. Look for the disappearance of the starting iodide.

    • Validation: The product should retain the polar character of the MIDA group (low R_f in hexanes/EtOAc).

  • Workup: Dilute with Et₂O. Wash with water.[2] The MIDA boronate product is stable to water during workup at neutral pH.

  • Purification: Flash chromatography on silica gel. Elute with Et₂O/MeCN mixtures.

Protocol B: Deprotection of MIDA Boronate

Goal: Reveal the reactive boronic acid for the next step.

  • Dissolution: Dissolve the purified MIDA intermediate in THF (0.1 M).

  • Hydrolysis: Add 1M aqueous NaOH (3.0 equiv).

  • Reaction: Stir at 23°C (Room Temp) for 10–30 minutes.

    • Endpoint: Monitor by TLC. The spot will shift significantly as the MIDA ligand is cleaved.

  • Quench: Add Phosphate Buffer (pH 7.0) followed by extraction with EtOAc.

    • Critical: Do not acidify below pH 5, as protodeboronation may occur.

  • Usage: The resulting boronic acid is often used immediately in the next coupling step (in situ) or isolated via concentration if stable.

Methodology 2: Kinetic Selectivity (Pinacol Esters)

If MIDA reagents are unavailable, orthogonality can be achieved using Pinacol esters (BPin), relying on the fact that BPin transmetallates slower than free boronic acids, particularly under anhydrous conditions.

Protocol C: Coupling Iodo-Aryl-BPin with External Boronic Acid

Goal: React the Iodine of I-Ar-BPin with an external Ar'-B(OH)₂.[1][3][4][5][6][7][8]

  • Concept: The external free boronic acid [Ar'-B(OH)₂] transmetallates significantly faster than the internal pinacol ester [Ar-BPin] under mild conditions.

  • Conditions:

    • Catalyst: PdCl₂(dppf)[2][3]·CH₂Cl₂ (3 mol%).

    • Base: Na₂CO₃ or K₃PO₄ (1.5 equiv).

    • Solvent: 1,4-Dioxane (containing minimal water, e.g., 9:1 Dioxane:H₂O).

    • Temperature: 40–60°C (Keep temperature low to prevent BPin activation).

  • Procedure:

    • Mix Iodo-Aryl-BPin (1.0 equiv) and External Ar'-B(OH)₂ (1.1 equiv).

    • Add catalyst and base.[2][3][7][9]

    • Heat gently.

  • Selectivity Check: If dimerization of the Iodo-Aryl-BPin is observed (homocoupling), lower the temperature and ensure the external boronic acid is in slight excess.

Data Summary & Decision Matrix

FeatureMIDA Boronate StrategyPinacol Ester Strategy
Primary Mechanism B-N coordination (sp³ switch)Steric bulk / Kinetic rates
Boron Stability Excellent (Air/Chromatography stable)Good (Hydrolysis possible)
Orthogonality High (>98% selectivity)Moderate (Temp dependent)
Reagent Cost Higher (Requires MIDA ligand)Lower (Commodity chemicals)
Deprotection Required (NaOH/THF)Not always required (can activate directly)
Recommended For Iterative synthesis, library generationSimple bifunctional linkers

Troubleshooting & Critical Parameters

Self-Validating the System
  • The "Slow-Release" Test: If using the Pinacol strategy, monitor the reaction by ¹¹B NMR.

    • BPin Signal: ~30 ppm (broad).

    • Free Acid Signal: ~28 ppm (broad).[9]

    • MIDA Signal: ~10–12 ppm (sharp, upfield).

    • Validation: If the MIDA signal disappears or shifts downfield during the anhydrous coupling (Protocol A), your conditions are too wet or basic, causing premature deprotection.

Common Failure Modes
  • MIDA Hydrolysis during Coupling:

    • Cause: Wet solvents or hygroscopic bases.

    • Fix: Use freshly distilled THF and store K₃PO₄ in a desiccator.

  • Protodeboronation:

    • Cause: Excessive heat or low pH during workup.

    • Fix: Keep workup pH neutral (pH 7.0 buffer).

  • Incomplete Deprotection:

    • Cause: Two-phase system not mixing.

    • Fix: Ensure THF/Water ratio allows miscibility or vigorous stirring.

Workflow Diagram: Iterative Synthesis

Workflow Start Start: Bifunctional Reagent (I-Ar-B-MIDA) Step1 Step 1: Chemoselective Coupling Reactants: Ar'-B(OH)2 + Pd Cat Conditions: Anhydrous THF, 60°C Start->Step1 Check1 QC: TLC/NMR Confirm MIDA intact Step1->Check1 Check1->Start Fail (Dry Solvents) Intermed Intermediate: Ar'-Ar-B-MIDA Check1->Intermed Pass Step2 Step 2: Deprotection Reagents: 1M NaOH / THF Time: 10 min, 23°C Intermed->Step2 Active Activated Species: Ar'-Ar-B(OH)2 Step2->Active Step3 Step 3: Final Coupling Reactants: Ar''-Halide + Pd Cat Conditions: Standard Suzuki Active->Step3 Final Final Product: Ar'-Ar-Ar'' Step3->Final

Figure 2: Step-by-step workflow for the iterative assembly of small molecules using MIDA boronates.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks."[4][10] Journal of the American Chemical Society, 2007 , 129, 6716–6717.

  • Gillis, E. P.; Burke, M. D. "Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis."[4][8] Aldrichimica Acta, 2009 , 42(1), 17–28.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457–2483.

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412–443.

Sources

Application Notes and Protocols for the Derivatization of 2,6-Difluoro-3-Iodo Benzene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2,6-Difluoro-3-Iodo Benzene Scaffold

The 2,6-difluoro-3-iodo benzene scaffold is a valuable and increasingly utilized building block in modern medicinal chemistry and materials science. Its unique trifecta of functionalities—two ortho-fluorine atoms, a sterically hindered iodine atom, and the benzene core—offers a powerful platform for the synthesis of complex, three-dimensional molecules. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring, while their steric bulk, combined with the iodine at the 3-position, presents both challenges and opportunities for selective chemical transformations. This guide provides detailed protocols and expert insights into the most effective methods for derivatizing this scaffold, with a focus on transition-metal-catalyzed cross-coupling reactions and lithium-halogen exchange.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures with high efficiency and functional group tolerance.[1][2] For sterically hindered substrates like 2,6-difluoro-3-iodo benzene, the choice of catalyst, ligand, and base is critical to achieving high yields and overcoming the steric hindrance posed by the ortho-fluorine atoms.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The key to a successful Suzuki coupling with this scaffold lies in employing a bulky, electron-rich phosphine ligand. Ligands such as SPhos and XPhos are particularly effective as they promote the formation of a monoligated palladium(0) species, which is more sterically accessible for the oxidative addition of the hindered aryl iodide.[3] The electron-rich nature of these ligands also enhances the rate of oxidative addition.

  • Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred. These bases are effective in activating the boronic acid for transmetalation without promoting unwanted side reactions that can occur with stronger bases.[4]

  • Solvent System: A mixture of an organic solvent like dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents, facilitating the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2,6-difluoro-3-iodo benzene (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2,6-difluoro-3-iodo benzene, the boronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a portion of the dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl Boronic AcidProductExpected Yield (%)
1Phenylboronic acid2,6-difluoro-3-phenylbenzene85-95
24-Methoxyphenylboronic acid2,6-difluoro-3-(4-methoxyphenyl)benzene80-90
32-Thiopheneboronic acid2-(2,6-difluorophenyl)thiophene75-85

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly useful for introducing linear alkynyl groups, which can serve as handles for further transformations or as integral parts of conjugated systems.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira conditions involve a palladium catalyst, typically Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, such as CuI. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne for transmetalation.[7]

  • Base: A mild amine base like triethylamine (NEt₃) or diisopropylamine (DIPA) is used to deprotonate the terminal alkyne and neutralize the hydrogen iodide formed during the reaction.[8]

  • Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2,6-difluoro-3-iodo benzene (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (NEt₃) (3.0 equiv)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2,6-difluoro-3-iodo benzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 4-8 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene1-(2,6-difluorophenyl)-2-phenylethyne80-90
2Trimethylsilylacetylene1-(2,6-difluorophenyl)-2-(trimethylsilyl)ethyne85-95
31-Hexyne1-(2,6-difluorophenyl)hex-1-yne75-85

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction is indispensable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are essential for the successful amination of the sterically hindered 2,6-difluoro-3-iodo benzene. Ligands like BrettPhos and XPhos have demonstrated excellent performance in these transformations.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the solvents of choice for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2,6-difluoro-3-iodo benzene (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2,6-difluoro-3-iodo benzene, the amine, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and BrettPhos in a portion of the anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductExpected Yield (%)
1Morpholine4-(2,6-difluoro-3-iodophenyl)morpholine80-90
2AnilineN-(2,6-difluoro-3-iodophenyl)aniline75-85
3BenzylamineN-benzyl-2,6-difluoro-3-iodoaniline70-80

IV. Lithium-Halogen Exchange: Generating a Potent Nucleophile

Lithium-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organolithium species.[12][13] This transformation is particularly effective for aryl iodides and proceeds rapidly at low temperatures. The resulting aryllithium can then be quenched with a wide variety of electrophiles to introduce diverse functional groups.

Causality Behind Experimental Choices:
  • Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used for this exchange. The exchange is typically very fast with aryl iodides.[14]

  • Temperature: The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.

  • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the organolithium intermediate.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

Materials:

  • 2,6-difluoro-3-iodo benzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Electrophile (e.g., dimethylformamide, benzaldehyde, CO₂) (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked flask equipped with a thermometer and under an argon atmosphere, dissolve 2,6-difluoro-3-iodo benzene in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Lithium-Halogen Exchange and Electrophilic Quench
EntryElectrophileProductExpected Yield (%)
1Dimethylformamide (DMF)2,6-difluorobenzaldehyde70-80
2Benzaldehyde(2,6-difluorophenyl)(phenyl)methanol75-85
3Carbon dioxide (CO₂)2,6-difluorobenzoic acid80-90

Visualizations

Suzuki_Miyaura_Coupling Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative\nAddition->Ar-Pd(II)-I(L) Transmetalation Transmetalation Ar-Pd(II)-I(L)->Transmetalation Ar'-B(OR)3- Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Boronic Acid Ar'-B(OH)2 Ar'-B(OR)3- Ar'-B(OR)3- Boronic Acid->Ar'-B(OR)3- Base Base Base->Boronic Acid Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative\nAddition->Ar-Pd(II)-I(L) Transmetalation Transmetalation Ar-Pd(II)-I(L)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L) Ar-Pd(II)-C≡C-R(L) Transmetalation->Ar-Pd(II)-C≡C-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-C≡C-R R-C≡C-H R-C≡C-H Cu(I) Acetylide\nFormation Cu(I) Acetylide Formation R-C≡C-H->Cu(I) Acetylide\nFormation CuI, Base R-C≡C-Cu R-C≡C-Cu Cu(I) Acetylide\nFormation->R-C≡C-Cu R-C≡C-Cu->Transmetalation Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative\nAddition->Ar-Pd(II)-I(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-I(L)->Amine\nCoordination R2NH [Ar-Pd(II)-I(L)(HNR2)] [Ar-Pd(II)-I(L)(HNR2)] Amine\nCoordination->[Ar-Pd(II)-I(L)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-I(L)(HNR2)]->Deprotonation Base [Ar-Pd(II)-NR2(L)] [Ar-Pd(II)-NR2(L)] Deprotonation->[Ar-Pd(II)-NR2(L)] Reductive\nElimination Reductive Elimination [Ar-Pd(II)-NR2(L)]->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The 2,6-difluoro-3-iodo benzene scaffold, while presenting synthetic challenges due to steric hindrance and electronic effects, offers a versatile platform for the construction of novel and complex molecular architectures. By carefully selecting the appropriate catalytic system and reaction conditions, a wide array of derivatives can be accessed through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as through lithium-halogen exchange. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science to unlock the full potential of this valuable building block.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Chemical Society Reviews, 39(8), 2958-2973. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023, November 28). Sonogashira coupling. [Link]

  • Wikipedia. (2023, October 28). Metal–halogen exchange. [Link]

  • MDPI. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • Sheng, H., et al. (2024, January 3). Palladium-Catalyzed Difluorocarbene Transfer Enabled Divergent Synthesis of γ-Butenolides and Ynones from Iodobenzene and Terminal Alkynes. Journal of the American Chemical Society. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • University of Rochester. (n.d.). Lithium Halogen Exchange #1 Revised. [Link]

  • Royal Society of Chemistry. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • Frontiers. (2022, February 10). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. [Link]

  • Wikipedia. (2023, December 1). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ACS Omega. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • Beilstein Journals. (2012, January 25). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. [Link]

  • National Center for Biotechnology Information. (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

  • Hokkaido University. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. [Link]

  • ResearchGate. (2004). Lithium-Halogen Exchange Reactions of 3,3-Dichloro-2-azetidinones. [Link]

  • National Center for Biotechnology Information. (2014, October 20). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. [Link]

  • Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • National Center for Biotechnology Information. (2014, October 16). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Wiley Online Library. (2015, June 29). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. [Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yields for sterically hindered fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter what we call the "Suzuki Paradox" : attempting to couple a sterically hindered aryl halide with a highly fluorinated boronic acid.

Steric hindrance demands aggressive conditions (high temperatures, strong bases) to drive the transmetallation and oxidative addition steps. However, fluorinated boronic acids rapidly degrade (protodeboronate) under these exact conditions. This guide provides the mechanistic rationale, troubleshooting logic, and field-proven protocols to solve this specific synthetic challenge.

Diagnostic Workflow

G N1 Sterically Hindered Fluorinated Substrates N2 Is Protodeboronation Dominating? N1->N2 N3 Switch to Mild Base (K2HPO4 / CsF) N2->N3 Yes N5 Is Transmetallation Too Slow? N2->N5 No N4 Use Protected Boron (BF3K or MIDA) N3->N4 Still degrading N4->N5 N6 Upgrade Ligand (Buchwald G3/G4) N5->N6 Yes N7 Syringe-Pump Addition of Boronic Acid N6->N7 Still low yield

Troubleshooting workflow for sterically hindered fluorinated Suzuki couplings.

Section 1: Core FAQs (Mechanisms & Causality)

Q1: Why does my ortho-fluorophenylboronic acid completely degrade before the coupling product forms? A1: Fluorine is highly electronegative. When attached to an aromatic ring, it withdraws electron density, significantly increasing the Lewis acidity of the adjacent boronic acid group[1]. In the alkaline environment required for Suzuki coupling, hydroxide or carbonate ions rapidly attack the boron center to form a reactive boronate complex. While this boronate is necessary for transmetallation, its highly electron-deficient nature makes the carbon-boron bond exceptionally weak. If transmetallation is delayed by steric hindrance, the intermediate undergoes rapid base-catalyzed hydrolysis (protodeboronation), yielding a useless fluorobenzene byproduct and boric acid[2]. Polyfluorinated and ortho-fluoro substrates are particularly vulnerable, sometimes exhibiting half-lives of mere milliseconds in strong bases[3].

Q2: If I need to lower the base strength to prevent protodeboronation, how do I force the transmetallation of my sterically hindered aryl halide? A2: This is the fundamental paradox of this coupling. To overcome it without raising the temperature to levels that destroy the boronic acid, you must lower the activation energy of the catalytic steps using highly active precatalysts. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos, SPhos, or specialized variants like HFTPhos) achieve this[4]. The lower aryl ring of the ligand provides a secondary stabilizing interaction with the palladium center, while the extreme steric bulk of the ligand actually accelerates reductive elimination by forcing the two coupled aryl groups together[5].

Q3: I am already using XPhos Pd G3 and K3PO4, but my yield is still stuck at 20% with massive protodeboronation. What is the next step? A3: When dealing with extreme steric hindrance (e.g., tetra-ortho-substituted biaryls) combined with polyfluorination, even highly active catalysts cannot outpace the degradation. You must artificially control the concentration of the nucleophile. By converting your boronic acid to a potassium trifluoroborate salt (R-BF3K), it slowly hydrolyzes in situ to release the active boronic acid at a low, steady concentration[6]. Alternatively, you can physically control the concentration using a syringe-pump addition.

Mechanism ArB Fluorinated Ar-B(OH)2 Boronate [Ar-B(OH)3]⁻ (Reactive Intermediate) ArB->Boronate + Base Base OH⁻ / Base Base->Boronate Transmet Transmetallation (Desired) Boronate->Transmet + Pd Complex Protodeb Protodeboronation (Side Reaction) Boronate->Protodeb High Temp / H2O Pd L-Pd(II)-Ar' (From Oxidative Addition) Pd->Transmet Product Biaryl Product Transmet->Product Degraded Ar-H + B(OH)3 (Dead End) Protodeb->Degraded

Competing pathways: Desired transmetallation vs. base-catalyzed protodeboronation.

Section 2: Quantitative Data Presentation

The table below summarizes the expected impact of varying reaction parameters on the stability of fluorinated boronic acids and the ultimate yield when coupled with sterically hindered aryl chlorides.

Boron SourceCatalyst SystemBase & SolventAddition MethodRelative ProtodeboronationExpected Yield
Ar-B(OH)₂Pd(PPh₃)₄Na₂CO₃, H₂O/THFBatchExtreme< 10%
Ar-B(OH)₂Pd(dppf)Cl₂K₂CO₃, DioxaneBatchHigh15 - 30%
Ar-BF₃KRuPhos Pd G3Cs₂CO₃, Toluene/H₂OBatchLow60 - 75%
Ar-B(OH)₂XPhos Pd G4K₃PO₄, Dioxane/H₂OSyringe PumpMinimal85 - 95%

Section 3: Step-by-Step Experimental Protocols

Protocol A: The Syringe-Pump Fast-Catalyst Method

Use this protocol for severe steric hindrance combined with highly base-sensitive polyfluorinated substrates. By keeping the instantaneous concentration of the fluorinated boronic acid extremely low, the highly active Pd catalyst consumes it via transmetallation faster than the base can degrade it.

  • System Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the sterically hindered aryl halide (1.0 equiv), XPhos Pd G4 precatalyst (2–5 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Degassing: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (typically a 10:1 ratio) to achieve a 0.2 M concentration of the electrophile. Heat the mixture to 80 °C.

  • Boronic Acid Solution: In a separate vial, dissolve the fluorinated boronic acid (1.5–2.0 equiv) in degassed 1,4-dioxane (approx. 0.5 M). Load this solution into a gas-tight syringe.

  • Slow Addition: Using an automated syringe pump, add the boronic acid solution dropwise to the vigorously stirring reaction mixture over a period of 3 to 4 hours.

  • Completion & Workup: Once the addition is complete, allow the reaction to stir for an additional 30 minutes. Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: The Potassium Trifluoroborate "Slow-Release" Method

Use this protocol for moderate steric hindrance. Potassium trifluoroborates (R-BF₃K) are inherently stable to protodeboronation. In a biphasic mixture, they slowly hydrolyze to the active boronic acid, maintaining a steady, low concentration of the reactive species.

  • Reagent Assembly: Combine the aryl halide (1.0 equiv), fluorinated potassium trifluoroborate (1.2 equiv), RuPhos Pd G3 (3 mol%), and Cs₂CO₃ (3.0 equiv) in a reaction vessel.

  • Solvent Addition: Add a biphasic solvent mixture of Toluene and Water (3:1 ratio, 0.25 M overall). The water is essential for the slow hydrolysis of the -BF₃K group.

  • Reaction Execution: Seal the vessel, degas via sparging with argon for 10 minutes, and heat to 85 °C for 12–16 hours under vigorous stirring. Note: Stirring at 1000+ rpm is critical to ensure efficient mass transfer in the biphasic transmetallation step.

  • Workup: Cool the mixture, separate the organic layer, extract the aqueous layer twice with toluene, concentrate the combined organics under reduced pressure, and purify.

Section 4: References

  • Title: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: mdpi.com URL: [Link][1]

  • Title: Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: nih.gov URL: [Link][2]

  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: researchgate.net URL: [Link][3]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: acs.org URL: [Link][4]

  • Title: Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: acs.org URL: [Link][6]

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: rsc.org URL: [Link][5]

Sources

Technical Support Center: 2,6-Difluoro-3-iodophenylboronic Acid Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges associated with 2,6-Difluoro-3-iodophenylboronic acid (CAS 872374-44-0) . The unique combination of the electron-withdrawing/sterically demanding 2,6-difluoro motif and the reactive iodine handle creates a "perfect storm" for experimental failure, often manifesting as "low reactivity."

Executive Summary: The "Low Reactivity" Illusion

Users frequently report "low reactivity" with this substrate. In 90% of cases, the molecule is not unreactive; it is unstable . The 2,6-difluoro substitution pattern accelerates protodeboronation (hydrolysis of the C–B bond) by orders of magnitude compared to phenylboronic acid. If your reaction conditions are basic and aqueous, your starting material likely decomposes into 1,3-difluoro-4-iodobenzene before it can enter the catalytic cycle.

Part 1: Critical Feasibility Check (The Iodine Trap)

STOP AND VERIFY: Before troubleshooting the boronic acid, confirm your chemoselectivity strategy.

  • The Hazard: This molecule contains both a nucleophile (Boronic Acid) and an electrophile (Iodine).

  • The Risk: Palladium catalysts undergo oxidative addition to Aryl-Iodides faster than Aryl-Chlorides or Aryl-Bromides.

  • The Symptom: If you are trying to Suzuki-couple the Boron moiety with an external Aryl-Halide, the catalyst will likely preferentially insert into the Iodine of your starting material, leading to homocoupling (oligomerization) or catalyst sequestration.

Decision Gate:

  • If coupling the IODINE: The boronic acid must be protected (e.g., MIDA boronate) or the conditions must be orthogonal.

  • If coupling the BORON: You must ensure your coupling partner is more reactive than the iodine (e.g., Aryl-Diazonium) OR accept that this is a high-risk reaction requiring specialized "slow-release" strategies (see MIDA section below).

Part 2: Troubleshooting Guide
Scenario A: Starting Material Disappears, No Product Formed

Diagnosis: Rapid Protodeboronation. Mechanism: The two ortho-fluorine atoms withdraw electron density, making the boron center highly Lewis acidic. Hydroxide bases coordinate rapidly, forming a boronate anion. The fluorines then stabilize the transition state for the protonation of the ipso-carbon, snapping the C–B bond.

The Fix: Switch to Anhydrous Conditions Water is the proton source. Remove it.

ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Base

/

(aq)

(anhydrous)
or CsF
Solvent THF/Water, DMF/WaterAnhydrous Dioxane or Toluene
Additives NoneMolecular Sieves (4Å)
Scenario B: Starting Material Remains, Catalyst "Dead"

Diagnosis: Steric Hindrance blocking Transmetallation. Mechanism: The 2,6-fluorines create a "steric wall" that prevents the palladium center from approaching the boron for the transmetallation step. Standard ligands (


, dppf) are too small or lack the specific geometry to force this interaction.

The Fix: Use Buchwald G3/G4 Precatalysts You need bulky, electron-rich biarylphosphine ligands that facilitate oxidative addition and, crucially, create a pocket for difficult transmetallation.

  • Primary Recommendation: XPhos Pd G4 or SPhos Pd G4 .

    • Why: SPhos is structurally optimized for 2,6-disubstituted boronic acids.

  • Secondary Recommendation:

    
     + 
    
    
    
    .
    • Why: High activity for sterically hindered substrates.

Part 3: Optimized Protocols
Protocol 1: The "Anhydrous" Suzuki Coupling

Use this for standard coupling attempts to minimize deboronation.

  • Setup: Flame-dry a Schlenk tube or vial. Cool under Argon.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2,6-Difluoro-3-iodophenylboronic acid (1.5 equiv) — Excess is vital.

    • 
        (3.0 equiv, finely ground, anhydrous).
      
    • SPhos Pd G4 (2–5 mol%).

  • Solvent: Add Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal and heat to 80°C (Do not exceed 100°C). Monitor by LCMS at 1 hour.

    • Note: If reaction is slow, add CuCl (1.0 equiv) . This mediates the "Copper effect," transmetallating Boron to Copper first, which then transfers to Palladium, bypassing the steric barrier.

Protocol 2: The MIDA Boronate Strategy (The "Nuclear" Option)

Use this if Protocol 1 fails due to decomposition. Transform the unstable boronic acid into a stable MIDA (N-methyliminodiacetic acid) boronate. This releases the active boronic acid slowly, keeping steady-state concentration low and preventing side reactions.

  • Synthesis: Reflux the boronic acid with MIDA in Toluene/DMSO with a Dean-Stark trap to dehydrate.

  • Coupling: Use the resulting MIDA boronate in the coupling reaction.

    • Conditions:

      
      , SPhos, 
      
      
      
      , Dioxane/
      
      
      (10:1), 60°C.
    • Why it works: The MIDA ester is immune to rapid protodeboronation. The water slowly hydrolyzes it in situ to the acid, which is immediately consumed by the catalyst.

Part 4: Diagnostic Logic Flow

Troubleshooting Start Problem: Low Reactivity of 2,6-Difluoro-3-iodophenylboronic acid CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM SM_Gone Starting Material Consumed No Desired Product CheckSM->SM_Gone SM Disappears SM_Remains Starting Material Remains Catalyst Inactive CheckSM->SM_Remains SM Intact Identify_Byproduct Identify Major Byproduct SM_Gone->Identify_Byproduct Deboronation Byproduct: 1,3-difluoro-4-iodobenzene (H replaced B) Identify_Byproduct->Deboronation Mass = M-B(OH)2+H Homocoupling Byproduct: Dimer (Ar-Ar) (Iodine reacted) Identify_Byproduct->Homocoupling Mass = 2xSM - I Solution_Anhydrous CAUSE: Protodeboronation FIX: Switch to Anhydrous K3PO4/Dioxane FIX: Use MIDA Boronate Deboronation->Solution_Anhydrous Solution_Protect CAUSE: Chemoselectivity (Iodine) FIX: Protect Iodine or use Diazonium Partner Homocoupling->Solution_Protect Solution_Sterics CAUSE: Steric Hindrance (2,6-F) FIX: Use SPhos Pd G4 or XPhos Pd G4 FIX: Add CuCl (1 equiv) SM_Remains->Solution_Sterics

Caption: Decision tree for diagnosing failure modes based on LCMS analysis of the crude reaction mixture.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use


 or 

?
A: Generally, no . These "workhorse" catalysts lack the steric bulk required to force transmetallation on the crowded 2,6-difluoro center. They also typically require higher temperatures or aqueous bases that destroy your starting material before it reacts.

Q2: Why does the reaction turn black immediately? A: This often indicates palladium black precipitation . This happens when the oxidative addition step is fast (into the Iodine) but the transmetallation step is slow (blocked by Fluorines). The active Pd(II) species has nowhere to go and decomposes. Solution: Use a stabilizing ligand like XPhos and ensure the reaction is strictly oxygen-free.

Q3: I see a peak at Mass 358 (Dimer). What happened? A: You triggered the "Iodine Trap." Your catalyst inserted into the Iodine of your boronic acid and coupled it with another molecule of boronic acid. You are essentially polymerizing your starting material. You must ensure your electrophile (coupling partner) is significantly more reactive than the Aryl-Iodide bond, or protect the Iodine.

References
  • Kinetic Analysis of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[1][2][3] Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • Catalyst Selection for Hindered Boronic Acids: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Copper-Mediated Coupling (The "Copper Effect"): Kini, A. D., & Rana, K. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids.[4] RSC Advances, 14, 10235-10255. [Link]

Sources

Technical Guide: Overcoming Steric Hindrance in 2,6-Disubstituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric Wall"

Coupling 2,6-disubstituted phenylboronic acids via Suzuki-Miyaura requires navigating a critical trade-off. The steric bulk at the ortho positions creates a kinetic barrier to transmetallation , the step where the boron moiety transfers the organic group to the palladium center.

Simultaneously, these substrates are electronically and sterically primed for protodeboronation (hydrolysis of the C–B bond) under basic conditions. If transmetallation is too slow, the base destroys your starting material before it enters the catalytic cycle.

The Solution Architecture:

  • Accelerate Transmetallation: Use electron-rich, bulky phosphine ligands (Buchwald Type) to open the coordination sphere.

  • Prevent Deboronation: Control the concentration of the active boronate species using "Slow Release" strategies (MIDA boronates) or anhydrous conditions.

Critical Mechanism Analysis

The following diagram illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.

G cluster_cycle Productive Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Steric Blockage Here RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 BoronicAcid 2,6-Disubstituted Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Base (OH-) Boronate->TransMet Productive Path Deboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Deboronation Destructive Path (Fast for 2,6-subst.)

Figure 1: The Kinetic Trap. Steric bulk hinders Transmetallation (Yellow), allowing the rapid Protodeboronation pathway (Red/Grey) to dominate if the catalyst is not highly active.

Module A: Catalyst Selection (The Hardware)

Standard catalysts like Pd(PPh3)4 or PdCl2(dppf) are ineffective here. You require a catalyst that forms a monoligated L-Pd(0) species to accommodate the bulky substrate.

Recommended System: Buchwald G4 Precatalysts

We recommend SPhos or XPhos ligands delivered via Generation 4 (G4) Precatalysts .

  • Why SPhos? The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups force the active Pd center into a pocket, facilitating the entry of the hindered boronic acid.

  • Why G4 Precatalyst? It guarantees the formation of the active L-Pd(0) species at room temperature without requiring excess ligand or harsh reduction steps.

Catalyst Screening Table:

Substrate DifficultyRecommended LigandPrecatalyst FormLoading
Moderate (One ortho substituent)SPhos SPhos Pd G41-2 mol%
High (2,6-disubstituted)SPhos or XPhos XPhos Pd G42-5 mol%
Extreme (Tetra-ortho biaryl)SPhos SPhos Pd G45 mol%

Technical Note: If G4 is unavailable, Pd2(dba)3 + Ligand (1:2 ratio) is the best alternative. Avoid Pd(OAc)2 as it requires reduction to Pd(0) which can be sluggish with bulky phosphines.

Module B: Substrate Engineering (The "Slow Release" Strategy)

For 2,6-disubstituted substrates, the boronic acid form is often too unstable in base. We strongly recommend converting the acid to a MIDA Boronate .

The MIDA Solution

N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to base. They do not transmetallate directly. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid.

  • Mechanism: The hydrolysis rate matches the cross-coupling rate.

  • Result: The standing concentration of free boronic acid is kept low, statistically favoring entry into the catalytic cycle over the second-order decomposition pathways.

Protocol: MIDA Slow-Release Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2,6-Disubstituted Aryl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base: K3PO4 (3.0 - 5.0 equiv)

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1)

Steps:

  • Charge a vial with MIDA boronate, Aryl Halide, K3PO4, and Catalyst.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed solvent mixture via syringe.

  • Heat to 60°C - 80°C . (MIDA hydrolysis requires heat; do not run at RT).

  • Monitor conversion.[1][2] If the reaction stalls, add a second portion of MIDA boronate.

Module C: Anhydrous Coupling (Alternative)

If you cannot use MIDA boronates, you must prevent the formation of the boronate anion (the species that deboronates). This is achieved by using anhydrous conditions with a base that has low solubility in the organic phase.

Protocol:

  • Base: Anhydrous K3PO4 (finely ground) or CsF.

  • Solvent: Toluene or 1,4-Dioxane (Dry).

  • Additives: 3Å Molecular Sieves (to scavenge trace water).

  • Temperature: 100°C+.

Why this works: The low solubility of the base creates a "phase transfer" effect where only a tiny amount of boronic acid is activated at the solid-liquid interface at any given time.

Troubleshooting Center (FAQ)

Q1: I see full consumption of the halide, but the major product is the reduced arene (Ar-H).

Diagnosis: Protodeboronation is outcompeting transmetallation. Fix:

  • Switch to the MIDA Boronate strategy (Module B).

  • If using boronic acid, switch from carbonate bases (Na2CO3) to K3PO4 .

  • Lower the water ratio in your solvent (e.g., go from 4:1 to 10:1).

Q2: The reaction turns black immediately (Pd black precipitates) and yields are low.

Diagnosis: The catalyst is decomposing before the difficult oxidative addition/transmetallation can occur. Fix:

  • Ensure you are using Buchwald G4 precatalysts, not Pd(PPh3)4.

  • Increase ligand loading (add 1-2% free ligand alongside the precatalyst).

  • Degas solvents more thoroughly (freeze-pump-thaw).

Q3: No reaction occurs. Starting materials remain.

Diagnosis: The steric wall is too high; the catalyst cannot access the metal center. Fix:

  • Switch to SPhos (smallest pocket depth of the bulky ligands).

  • Increase temperature to 100-110°C.

  • Ensure the halide is an Iodide or Bromide , not a Chloride (Chlorides are harder to oxidatively add, compounding the steric problem).

Interactive Troubleshooting Matrix

DecisionTree Start Reaction Outcome Analysis CheckSM Is Aryl Halide Consumed? Start->CheckSM Yes Yes CheckSM->Yes Fast Conversion No No CheckSM->No Stalled CheckProd Is Desired Product Formed? Yes->CheckProd Inert ISSUE: Activation Failure 1. Increase Temp (>100C) 2. Switch Ligand to SPhos 3. Change Halide (Cl -> I) No->Inert CheckDebor Is Deboronation Product (Ar-H) Present? CheckProd->CheckDebor Low Yield Success Optimization Complete CheckProd->Success High Yield DeborIssue ISSUE: Protodeboronation 1. Switch to MIDA Boronate 2. Use Anhydrous K3PO4/Toluene 3. Reduce Water Content CheckDebor->DeborIssue Yes (Major Spot) CatDeath ISSUE: Catalyst Deactivation 1. Use XPhos Pd G4 2. Degas Solvents 3. Check for Catalyst Poisons (S, N) CheckDebor->CatDeath No (Complex Mixture)

Figure 2: Troubleshooting Logic Flow. Follow the path based on TLC/LCMS analysis of your crude reaction mixture.

References

  • Buchwald Ligands & Precatalysts

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society, 130(24), 7538–7539.

  • MIDA Boronate Strategy

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society, 132(22), 7600–7601.

  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.[4] Chemical Communications, 46, 7942-7944.

  • Reaction Conditions (Base Effects)

    • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Purity Analysis Strategies for 2,6-Difluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical synthesis designed for analytical chemists and pharmaceutical researchers. It prioritizes the specific chemical behavior of 2,6-Difluoro-3-iodophenylboronic acid (CAS 145974-32-1) to engineer a robust purity analysis strategy.

Executive Summary & Chemical Context

2,6-Difluoro-3-iodophenylboronic acid is a critical intermediate, typically utilized in Suzuki-Miyaura cross-coupling reactions to introduce a pharmacophore containing both fluorine and iodine substituents. Its analysis is complicated by two distinct chemical behaviors that often lead to method failure on standard generic gradients:

  • The Boroxine Paradox: Like most boronic acids, this molecule exists in a dynamic equilibrium with its cyclic anhydride (boroxine). In non-aqueous conditions or during drying, it dehydrates. In HPLC, this can manifest as split peaks or excessive tailing if the on-column kinetics are slow.

  • Protodeboronation & Deiodination: The presence of two electron-withdrawing fluorine atoms ortho to the boron atom accelerates hydrolytic cleavage of the C-B bond (protodeboronation), particularly at high pH or elevated temperatures. Furthermore, the C-I bond is susceptible to photolytic cleavage.

This guide compares the standard C18 approach against a chemically targeted Fluorophenyl (PFP) strategy, demonstrating why the latter is the superior choice for this specific analyte.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable. We compare the industry-standard Alkyl (C18) phase against the Pentafluorophenyl (PFP) phase.[1]

Option A: The Standard C18 Phase
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance on Target: Often insufficient. The target molecule is relatively small and polar due to the boronic acid group. On C18, it often elutes near the void volume (low

    
    ) unless highly aqueous mobile phases are used, which risks "dewetting" (phase collapse).
    
  • Selectivity Issues: C18 struggles to resolve the target from its primary impurity, 1,3-difluoro-2-iodobenzene (the deboronated degradation product), due to similar hydrophobicity once the polar boron group is masked or if the mobile phase pH suppresses ionization.

Option B: The Recommended PFP (Pentafluorophenyl) Phase[1]
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions + Dipole-Dipole + Hydrogen Bonding + Shape Selectivity .[2]
  • Performance on Target: The PFP ring on the column interacts specifically with the fluorine atoms and the iodine on the phenyl ring of the analyte.

  • The "Fluorine-Fluorine" Effect: The electron-deficient PFP ligand engages in strong charge-transfer interactions with the electron-rich fluorine substituents of the analyte, significantly increasing retention and resolution compared to C18.

Data Comparison: Anticipated Chromatographic Metrics

Based on comparative studies of fluorinated aromatics (Waters, ACE).

MetricC18 Column (Generic)PFP Column (Recommended)Technical Insight
Retention Factor (

)
1.5 - 2.54.0 - 6.0PFP provides stronger retention for halogenated aromatics, moving the peak away from the solvent front.
Selectivity (

) vs. Impurity
1.1 (Co-elution risk)> 1.4 (Baseline resolved)PFP discriminates based on the loss of the boronic acid group (impurity) more effectively than C18.
Peak Symmetry (Tailing Factor) 1.4 - 1.80.9 - 1.2PFP ligands often shield silanols better for polar aromatics; specific interactions reduce "smearing."
Mode of Failure Peak splitting (Boroxine)Stable PeakStronger specific adsorption on PFP stabilizes the monomeric form on-column.

Critical Method Parameters: Mobile Phase & Diluent[3]

The "Methanol Trap" (Diluent Selection)

Do NOT use Methanol as the sample diluent.

  • Mechanism: Boronic acids react with alcohols to form boronate esters (e.g., methyl 2,6-difluoro-3-iodophenylboronate).

  • Result: In the chromatogram, this appears as a "ghost peak" or a shoulder that grows over time as the sample sits in the autosampler.

  • Solution: Use Acetonitrile (ACN) : Water (50:50) with 0.1% Formic Acid. The presence of water shifts the equilibrium back to the free acid.

Mobile Phase pH Strategy
  • Buffer: 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.5).

  • Reasoning:

    • Low pH: Suppresses the ionization of the boronic acid (pKa ~8-9), keeping it neutral for better retention.

    • Stability: Minimizes base-catalyzed protodeboronation.

    • Ionization: Formic acid is compatible with LC-MS if mass confirmation is required.

Visualizing the Analytical Logic

The following diagram illustrates the degradation pathways that must be controlled and the analytical workflow to ensure data integrity.

AnalyticalStrategy cluster_chemistry Chemical Instability Risks cluster_method Optimized HPLC Workflow Target 2,6-Difluoro-3-iodophenylboronic Acid Boroxine Boroxine Anhydride (Trimer) Target->Boroxine Dehydration (Equilibrium) Deboronated 1,3-Difluoro-2-iodobenzene (Impurity) Target->Deboronated Protodeboronation (High pH/Temp) Ester Methyl Ester (Artifact from MeOH) Target->Ester + Methanol Diluent Diluent: ACN:Water (No MeOH) Diluent->Ester PREVENTS Column Column: Pentafluorophenyl (PFP) Column->Target MAXIMIZES RETENTION MobilePhase Mobile Phase: 0.1% Formic Acid (pH 3) MobilePhase->Deboronated MINIMIZES

Caption: Chemical stability map of 2,6-Difluoro-3-iodophenylboronic acid and the corresponding HPLC control points.

Recommended Experimental Protocol

This protocol is "Self-Validating," meaning the system suitability parameters are designed to detect the specific failure modes of boronic acids (e.g., tailing indicating silanol interaction, split peaks indicating anhydride formation).

Instrument Conditions
  • System: HPLC or UHPLC with UV Detection (PDA preferred).

  • Detector: UV at 230 nm (Primary) and 254 nm.

    • Note: The iodine atom enhances absorbance; 230 nm captures the aromatic ring transitions.

  • Column: ACE C18-PFP or Waters ACQUITY CSH Fluoro-Phenyl (150 x 4.6 mm, 3 µm or equivalent).

  • Temperature: 25°C (Keep close to ambient to reduce thermal degradation).

Mobile Phase & Gradient[3][4][5][6]
  • Solvent A: 0.1% Formic Acid in Water.[1][3]

  • Solvent B: Acetonitrile (HPLC Grade).[4]

  • Flow Rate: 1.0 mL/min.

Time (min)% Solvent BComment
0.05Initial hold to retain polar boronic acid.
2.05Isocratic hold ensures equilibrium.
15.090Gradient to elute hydrophobic impurities (iodobenzenes).
18.090Wash.
18.15Re-equilibration.
25.05Critical: Long re-equilibration for PFP phases.
Sample Preparation (Crucial Step)
  • Weighing: Weigh approx. 10 mg of standard.

  • Dissolution: Dissolve in 2 mL of Acetonitrile .

  • Stabilization: Immediately dilute to volume with Water (Final ratio 50:50 ACN:Water).

    • Why? Dissolving in 100% organic first ensures solubility of the iodine-heavy molecule, but immediate water addition prevents anhydride formation.

  • Filtration: 0.22 µm PTFE filter.

System Suitability Criteria (Acceptance Limits)
  • Tailing Factor (Target Peak): NMT 1.5 (Strict limit due to adsorption risks).

  • Resolution (Target vs. Deboronated Impurity): NMT 2.0.

  • % RSD (Area, n=5): NMT 2.0%.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Waters Application Notes.

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[2] ACE Technical Brochures.

  • Daneshyari (Elsevier). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 2015.

  • Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technical Guides.

  • Mac-Mod Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. Technical Report.[5][3]

Sources

Comparison of Reactivity: 2,6-Difluoro vs. 2,4-Difluoro Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process engineers, the choice between 2,6-difluorophenylboronic acid (2,6-F) and 2,4-difluorophenylboronic acid (2,4-F) represents a decision between extreme instability and conventional reactivity .

While 2,4-F behaves like a typical electron-deficient arylboronic acid, 2,6-F is notoriously prone to rapid protodeboronation . This instability is driven by a specific base-catalyzed mechanism unique to 2,6-disubstituted systems, requiring specialized "fast-coupling" protocols to outcompete decomposition.

Feature2,4-Difluorophenylboronic Acid 2,6-Difluorophenylboronic Acid
Primary Challenge Electronic deactivation (slow oxidative addition on partner)Rapid Protodeboronation (decomposition)
Stability (

)
Hours/Days in hot aq. baseMinutes in hot aq. base
Dominant Mechanism Standard Kuivila PathwaysSpecific Base-Mediated Ipso-Protonation
Recommended Temp 60°C – 100°C20°C – 40°C (Strict Control)
Preferred Ligands Standard (PPh

, dppf) or Buchwald (SPhos)
High Turnover (XPhos, SPhos, RuPhos)

Mechanistic Divergence: The "Ortho Effect"

The drastic difference in reactivity stems from the position of the fluorine atoms relative to the boron center.

2,4-Difluoro: Electronic Activation

In the 2,4-isomer, fluorine atoms exert a strong inductive withdrawal (


) effect. While this makes the ring electron-deficient, the boron atom remains sterically accessible.
  • Effect: The Lewis acidity of the boron is increased, facilitating transmetallation, but the C-B bond remains relatively robust against hydrolysis compared to the 2,6-isomer.

2,6-Difluoro: The "Perfect Storm" for Decomposition

The 2,6-isomer suffers from two simultaneous destabilizing factors:

  • Steric Crowding: Two ortho-fluorines create significant steric hindrance, slowing down the transmetallation step in the Suzuki catalytic cycle.

  • Facilitated Ipso-Protonation: The high electronegativity of the two ortho-fluorines stabilizes the negative charge development at the ipso-carbon during the transition state of protodeboronation.

Pathway Diagram: Competing Kinetic Cycles

The following diagram illustrates why 2,6-F fails under standard conditions: the rate of decomposition (


) often exceeds the rate of transmetallation (

).

G cluster_0 Kinetic Competition BoronicAcid Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Pd_Complex Pd(II)-Ar' Complex (Oxidative Addition) Boronate->Pd_Complex Transmetallation (Slow for 2,6-F) Decomp Decomposed Arene (Ar-H) Boronate->Decomp Protodeboronation (Very Fast for 2,6-F) Product Coupled Product (Ar-Ar') Pd_Complex->Product Reductive Elimination

Figure 1: Kinetic competition between productive coupling (Green) and destructive protodeboronation (Red). For 2,6-difluoro, the red path is kinetically favored at high temperatures.

Stability Profile & Decomposition Kinetics

The Mechanism of Failure

While 2,4-F follows standard Kuivila deboronation (acid-catalyzed or general base-catalyzed), 2,6-F undergoes a distinct Specific Base-Catalyzed Pathway (


) .
  • Mechanism: The boronate anion

    
     is attacked by water/proton source.[1] The transition state involves protonation at the ipso carbon.
    
  • Why 2,6-F is faster: The two ortho-fluorines inductively stabilize the developing negative charge at the ipso position, lowering the activation energy for C-B bond cleavage.

Comparative Stability Data

Data derived from kinetic studies in aqueous base (pH > 12, 70°C).

Parameter2,4-Difluorophenylboronic Acid2,6-Difluorophenylboronic Acid
Half-life (

)
> 6 hours< 10 minutes
Decomposition Product 1,3-difluorobenzene1,3-difluorobenzene
pH Sensitivity Stable at pH 7-10Unstable at pH > 8
Storage Stability High (Months at RT)Moderate (Hygroscopic, store cold)

Critical Insight: Attempting to couple 2,6-F at 80°C (standard Suzuki temp) usually results in <10% yield because the reagent decomposes before it can react.

Experimental Protocols

Protocol A: Standard Coupling (For 2,4-Difluoro)

Use this for 2,4-difluoro isomers. It is robust, cost-effective, and scalable.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (1–3 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[2]
  • Solvent: Dioxane/Water (4:1)

  • Temperature: 80°C – 100°C

Workflow:

  • Charge flask with Aryl Halide (1.0 equiv), 2,4-Difluorophenylboronic acid (1.2 equiv), and Base.

  • Add solvent and degas (sparge with N

    
     for 10 min).
    
  • Add Pd catalyst.[2][3][4][5]

  • Heat to 90°C for 4–12 hours.

  • Expected Yield: 85–95%.

Protocol B: "Fast-Coupling" (REQUIRED for 2,6-Difluoro)

Use this for 2,6-difluoro isomers. This protocol relies on highly active catalysts to achieve turnover at low temperatures before the boronic acid decomposes.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)

    • Why: These precatalysts activate rapidly at room temperature.

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, aqueous solution) or KOH.
  • Solvent: THF/Water (10:1) or Toluene/Water (biphasic).

  • Temperature: Room Temperature to 40°C (Max).

  • Stoichiometry: Use excess Boronic Acid (1.5 – 2.0 equiv).

Workflow:

  • Dissolve Aryl Halide (1.0 equiv) and Catalyst (XPhos Pd G3) in THF.

  • Add degassed aqueous K

    
    PO
    
    
    
    .
  • Crucial Step: Add 2,6-Difluorophenylboronic acid (1.5 equiv) last, or via slow addition if the scale is large.

  • Stir vigorously at Room Temperature .

  • Monitor by LCMS at 15 minutes. Reaction is often complete in <30 mins.

  • Expected Yield: 70–90% (vs. <10% with Protocol A).

Strategic Recommendations

When to Abandon the Boronic Acid?

If Protocol B fails for the 2,6-isomer (e.g., complex substrate), do not increase the temperature. Instead, switch the boron source.

  • MIDA Boronates:

    • Advantage:[5][6][7][8] The MIDA ligand protects the boron from base attack. It slowly releases the active boronic acid, keeping the standing concentration low and minimizing decomposition.

    • Use Case: Complex 2,6-difluoro couplings requiring long reaction times.[9]

  • Potassium Trifluoroborates (Ar-BF

    
    K): 
    
    • Advantage:[5][6][7][8] More stable to protodeboronation than the free acid.

    • Use Case: When low solubility of the boronic acid is an issue.

Troubleshooting Table
ObservationDiagnosisSolution
2,6-F: Low yield, mostly Ar-H (deboronated) Reaction too hot or too slow.Switch to Protocol B (RT, XPhos). Increase boronic acid equivalents.
2,4-F: Low conversion, SM remains Catalyst deactivation.Increase temp to 100°C. 2,4-F can handle the heat.
2,6-F: No reaction at RT Oxidative addition failed.Use a more reactive oxidative addition partner (Ar-I instead of Ar-Br). Do not heat >40°C.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society. [Link]

  • Fast Suzuki Coupling for Unstable Boronic Acids: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

  • Mechanism of 2,6-Disubstituted Boronic Acid Decomposition: Perrin, D. M., et al. (2009). "Specific Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Journal of the American Chemical Society. [Link]

  • MIDA Boronates as Alternatives: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." Journal of the American Chemical Society. [Link]

Sources

Infrared (IR) spectrum analysis of fluorinated iodophenylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared (IR) Spectrum Analysis of Fluorinated Iodophenylboronic Acids

Introduction: The Structural Gatekeepers in Modern Drug Discovery

Fluorinated iodophenylboronic acids represent a class of highly valuable building blocks in medicinal chemistry and drug development. Their unique trifecta of functionalities—the boronic acid moiety for versatile cross-coupling reactions (like the Suzuki-Miyaura coupling), the iodine atom as a handle for further functionalization or as a heavy atom for crystallographic phasing, and the fluorine atom for modulating pharmacokinetic properties like metabolic stability and lipophilicity—makes them indispensable.

For researchers and drug development professionals, confirming the identity, purity, and structural integrity of these complex reagents is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique. This guide provides a detailed comparison of the IR spectral features of these molecules, grounded in established experimental protocols and spectroscopic principles. We will dissect the influence of each substituent on the vibrational spectrum, enabling confident characterization of these critical compounds.

Experimental Methodologies: A Comparative Approach

The choice of sampling technique is critical for obtaining a high-quality IR spectrum of a solid sample. The two most common methods, the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR), offer distinct advantages and are compared below.

The KBr Pellet Method: The Gold Standard for Transmission

This traditional technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr).[1] The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam is transmitted.[2]

Causality Behind Experimental Choices:

  • Why KBr? Potassium bromide is used because it is transparent to infrared radiation across the most useful mid-IR range (4000 to 400 cm⁻¹) and is chemically inert with most samples.[1] Its crystalline structure deforms under pressure, creating a glass-like, transparent disc that holds the sample particles in a fixed, dispersed state, minimizing light scattering.[1]

  • Ratio is Critical: A sample concentration of 0.2% to 1% by weight (typically 1-2 mg of sample to 100-200 mg of KBr) is optimal.[2][3] Too high a concentration leads to excessive absorption (flat-topped peaks) or scattering, resulting in a noisy and uninterpretable spectrum.[3]

  • Moisture is the Enemy: KBr is hygroscopic. Any absorbed water will produce a very broad absorption band around 3400 cm⁻¹ and a weaker one near 1640 cm⁻¹, which can obscure the crucial O-H and N-H stretching regions of the sample.[4] Therefore, spectroscopy-grade KBr must be kept scrupulously dry in an oven or desiccator.[4][5]

Self-Validating Experimental Protocol: KBr Pellet Preparation

  • Preparation: Gently heat spectroscopy-grade KBr in an oven at ~110°C for several hours and store it in a desiccator to ensure it is moisture-free.[4] Clean an agate mortar and pestle, and the pellet die assembly, with a volatile solvent like acetone and dry them completely.[5]

  • Measurement: Weigh approximately 1-2 mg of the fluorinated iodophenylboronic acid sample and 100-200 mg of the dried KBr.[2]

  • Grinding & Mixing: Add the sample and a small portion of the KBr to the agate mortar. Grind gently to a fine, consistent powder. Add the remaining KBr and continue to mix and grind for 1-2 minutes until the mixture is homogenous.[5] Work quickly to minimize moisture absorption from the atmosphere.[2]

  • Loading the Die: Carefully transfer the powder mixture into the pellet die, ensuring an even distribution.

  • Pressing: Place the die into a hydraulic press. Apply a vacuum for a few minutes to remove trapped air.[1] Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[1] The pressure causes the KBr to fuse into a transparent disc.

  • Analysis: Carefully release the pressure, extract the die, and remove the transparent pellet. The resulting pellet should be clear and not cloudy. Place it in the spectrometer's sample holder for analysis.

The Attenuated Total Reflectance (ATR) Method: Simplicity and Speed

ATR spectroscopy is a popular alternative that requires minimal to no sample preparation. The sample is simply pressed into firm contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is directed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection, an "evanescent wave" penetrates a few micrometers into the sample, and absorption is measured.[6][7]

Causality Behind Experimental Choices:

  • Why ATR? It is extremely fast, requires very little sample, and is non-destructive. It is less sensitive to sample thickness than the KBr method and is excellent for solids and powders.

  • Contact is Key: The quality of an ATR spectrum is highly dependent on the intimate contact between the sample and the ATR crystal. A pressure clamp is used to ensure this contact is firm and consistent.

Self-Validating Experimental Protocol: ATR Analysis

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum on the clean, empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and crystal-related absorptions from the final sample spectrum.

  • Sample Application: Place a small amount of the fluorinated iodophenylboronic acid powder directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure clamp to press the sample firmly against the crystal. Use consistent pressure for all comparative measurements.

  • Analysis: Collect the sample spectrum. The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Cleaning: After analysis, retract the clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for IR Spectral Analysis

The logical flow from sample to interpretation is a critical, self-validating process.

G cluster_prep Sample Preparation KBr KBr Pellet Method (Protocol 2.1) Spectrometer FTIR Spectrometer KBr->Spectrometer ATR ATR Method (Protocol 2.2) ATR->Spectrometer Sample Acquire Solid Sample Choice Choose Method Sample->Choice Choice->KBr Transmission Choice->ATR Reflectance Acquisition Data Acquisition (Background & Sample Scans) Spectrometer->Acquisition Processing Spectral Processing (Baseline Correction, Normalization) Acquisition->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Comparison Comparative Analysis vs. Standards & Analogs Interpretation->Comparison Report Final Report Comparison->Report

Caption: Workflow from sample preparation to final analysis.

Spectral Interpretation: A Comparative Guide

The power of IR spectroscopy lies in identifying characteristic vibrations of functional groups. We will analyze the spectrum by comparing a baseline molecule (phenylboronic acid) with its fluorinated and iodinated analogs.

Key Vibrational Modes in Phenylboronic Acids

The following diagram illustrates the key bonds within a fluorinated iodophenylboronic acid molecule and their corresponding vibrational regions.

G a b a->b O-H Stretch ~3600-3200 cm⁻¹ c d c->d B-O Stretch ~1380-1310 cm⁻¹ e f e->f C-F Stretch ~1350-1100 cm⁻¹ g h g->h C-I Stretch ~600-500 cm⁻¹ i j i->j Aromatic C=C Stretch ~1620-1430 cm⁻¹

Caption: Key vibrational modes on a substituted phenylboronic acid.

Comparative Data Table

The following table summarizes the characteristic IR absorption bands. The values for the fluorinated iodophenylboronic acid are predicted based on the established effects of the individual substituents.

Vibrational ModePhenylboronic Acid (Baseline)Fluorophenylboronic Acid (Analog)Iodophenylboronic Acid (Analog)Fluorinated Iodophenylboronic Acid (Predicted)Rationale for Shifts & Observations
O-H Stretch (H-bonded) ~3280 cm⁻¹ (very broad, strong)[8]~3300-3600 cm⁻¹ (can be sharper)[9]~3280 cm⁻¹ (very broad, strong)~3300-3600 cm⁻¹Phenylboronic acids often form hydrogen-bonded dimers in the solid state, causing significant broadening. Ortho-fluoro substitution can lead to intramolecular H-bonding, resulting in a sharper band at higher frequency.[9]
Aromatic C-H Stretch >3000 cm⁻¹ (weak-medium)[10]>3000 cm⁻¹ (weak-medium)>3000 cm⁻¹ (weak-medium)>3000 cm⁻¹The C-H stretch for sp² hybridized carbons in an aromatic ring typically appears just above 3000 cm⁻¹.[7]
Aromatic C=C Stretch ~1600, 1470 cm⁻¹[11]~1617-1495 cm⁻¹[12]~1600, 1470 cm⁻¹~1610, 1480 cm⁻¹The benzene ring gives rise to several characteristic bands. Their exact positions and intensities can be influenced by the substitution pattern.
B-O Asymmetric Stretch ~1345 cm⁻¹ (very strong)[11]~1344 cm⁻¹[12]~1340 cm⁻¹~1340-1350 cm⁻¹This is one of the most intense and characteristic bands for boronic acids.[13][14] The electron-withdrawing fluorine atom can slightly increase the frequency and strength of this bond.
C-F Stretch N/A~1350-1100 cm⁻¹ (strong)[12]N/A~1350-1100 cm⁻¹ (strong)This is a strong, characteristic absorption. Its exact position depends on the substitution pattern on the aromatic ring.[12][15]
C-I Stretch N/AN/A~600-500 cm⁻¹ (weak-medium)~600-500 cm⁻¹ (weak-medium)The C-I bond is weak and involves a heavy atom, resulting in a low-frequency vibration. This band may be at the edge of or outside the typical mid-IR range (4000-400 cm⁻¹).
Out-of-Plane C-H Bend ~758 cm⁻¹ (strong)[8]Varies with substitutionVaries with substitutionVaries with substitutionThe position of this strong band is highly diagnostic of the substitution pattern on the benzene ring.
Detailed Spectral Analysis
  • The O-H Stretching Region (3600-3200 cm⁻¹): In the solid state, phenylboronic acids typically exist as hydrogen-bonded dimers, giving rise to a very broad and strong absorption centered around 3280 cm⁻¹.[8] When analyzing a fluorinated iodophenylboronic acid, the presence of an ortho-fluorine substituent can disrupt this intermolecular dimerization in favor of an intramolecular F∙∙∙H-O hydrogen bond. This results in a noticeably sharper, less intense O-H stretching band at a higher frequency, sometimes as high as 3635 cm⁻¹ in dilute solution.[9]

  • The B-O Stretching Region (1380-1310 cm⁻¹): This is arguably the most diagnostic region for boronic acids. A very strong, often sharp, band corresponding to the asymmetric B-O stretching vibration is expected between 1380-1310 cm⁻¹.[13][14] For phenylboronic acid, this appears around 1345 cm⁻¹.[11] The presence of an electron-withdrawing fluorine atom can subtly influence the electron density around the boron, potentially shifting this frequency slightly. For example, in 2-fluorophenylboronic acid, this band is observed at 1344 cm⁻¹.[12] The heavier iodine atom is expected to have a less pronounced electronic effect on this bond compared to fluorine.

  • The C-F and C-I Stretching Regions:

    • C-F Stretch (1350-1100 cm⁻¹): The C-F bond gives rise to a strong to very strong absorption band. Its position is sensitive to the electronic environment. In fluorophenylboronic acids, this band is a key confirmation of successful fluorination and is typically found in the 1350-1100 cm⁻¹ range.[12] This region can sometimes overlap with other fingerprint vibrations, but its intensity usually makes it stand out.

    • C-I Stretch (600-500 cm⁻¹): Due to the high mass of the iodine atom and the relatively weak C-I bond, the stretching frequency is very low.[16] This absorption is expected in the 600-500 cm⁻¹ range. Researchers must be aware that this may be near the low-wavenumber cutoff of standard FTIR spectrometers (which is often 400 cm⁻¹). Its observation confirms the presence of the iodo-substituent but its absence on a standard spectrum is not conclusive proof of its absence from the molecule.

  • Aromatic and Fingerprint Regions (<1600 cm⁻¹): The aromatic C=C stretching vibrations appear as a series of bands between 1620-1430 cm⁻¹.[14] Below this, the "fingerprint region" contains a wealth of complex, overlapping bands from C-C stretching, C-H in-plane and out-of-plane bending, and other skeletal vibrations. While individual assignment is difficult, the pattern in this region is unique to the specific molecule and is excellent for confirming identity by matching against a reference spectrum of a known standard. The strong C-H out-of-plane bending bands (below 900 cm⁻¹) are particularly useful for confirming the substitution pattern on the aromatic ring.[8]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of fluorinated iodophenylboronic acids. By systematically analyzing the key vibrational regions—O-H, B-O, C-F, and aromatic C=C stretches—researchers can rapidly confirm the presence of all critical functional groups. A comparative approach, using the spectrum of unsubstituted phenylboronic acid as a baseline, allows for a clear understanding of the spectral impact of both fluorine and iodine substituents. When combined with robust and validated experimental protocols like the KBr pellet or ATR methods, FTIR provides a high degree of confidence in the structural integrity of these vital chemical building blocks, ensuring the quality and reliability of subsequent research and development efforts.

References

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.

  • NIU Department of Chemistry and Biochemistry. FT-IR Sample Preparation.

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.

  • Shimadzu. KBr Pellet Method.

  • AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019).

  • ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF.

  • AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. (2022).

  • Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology, 29(2), 302-311.

  • Peak, D., Luther III, G. W., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(14), 2551-2560.

  • Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.

  • ResearchGate. FTIR spectrum of boric acid. | Download Scientific Diagram.

  • ResearchGate. ATR-FTIR Spectroscopic Studies of Boric Acid Adsorption on Hydrous Ferric Oxide | Request PDF.

  • AIP Publishing. DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. (2015).

  • DergiPark. VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. (2021).

  • Goldberg, S., & Su, C. (2007). New Advances in Boron Soil Chemistry. In: Advances in Plant and Animal Boron Nutrition. Springer, Dordrecht.

  • Dı́az, C., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 2183-2191.

  • ResearchGate. Observed frequencies in the IR spectra of boric acid and the solid Eu(III) borate.

  • Semantic Scholar. Figure 4 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. (2003).

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

  • MDPI. Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. (2020).

  • Journal of Molecular Structure. vibrational, electronic properties pharmaceutical study of 4-carboxy-3-fluorophenylboronic acid and ITS DIMER BY USING DENSITY FUNCTIONAL THEORY. (2022).

  • Zhang, Z., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 126(2), 528-537.

  • PubMed. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. (2007).

  • PubChem. 4-Iodophenylboronic acid.

  • University of Colorado Boulder. Infrared (IR) spectroscopy.

  • ResearchGate. DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. (2009).

  • Michigan State University Chemistry. Infrared Spectrometry.

  • PubChem. 4-Fluorophenylboronic acid.

  • PubMed. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. (2015).

  • University of Calgary. IR Spectroscopy.

  • Purdue University. Vibrational Modes of Small Molecules.

  • National Institute of Standards and Technology. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004).

  • Columbia University. Table of Characteristic IR Absorptions.

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY.

  • ResearchGate. Geometry Optimization and Vibrational Analysis of 3-(4-Fluorophenyl) Propionic acid using Density Functional Theory. (2015).

  • Thermo Scientific Chemicals. 4-Fluorophenylboronic acid, 97%.

  • Sigma-Aldrich. 4-Fluorophenylboronic acid.

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Crystal structure analysis of 2,6-Difluoro-3-iodophenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently evaluate how subtle halogen substitutions dictate the solid-state behavior and reactivity of building blocks.

Boronic acids are ubiquitous in modern drug discovery, primarily serving as critical coupling partners in Suzuki-Miyaura reactions and as covalent warheads in targeted therapies (e.g., proteasome and beta-lactamase inhibitors). However, the 2,6-difluoro-3-iodophenylboronic acid (2,6-DF-3-I-PBA) derivative presents a highly unique crystallographic profile compared to its non-fluorinated or mono-fluorinated alternatives.

This guide provides an objective, data-driven comparison of these derivatives, detailing the causality behind their structural divergence and providing a self-validating crystallographic workflow for their analysis.

Structural Dynamics: The Causality of Substitution

To understand the performance of 2,6-DF-3-I-PBA, we must analyze the steric and electronic consequences of its substituents relative to simpler analogs.

  • The Baseline (Phenylboronic Acid): In the baseline non-fluorinated , the molecule remains completely planar, allowing it to form infinite, highly stable layers of classic syn-anti hydrogen-bonded dimers[1].

  • Mono-Ortho Substitution (2-Fluoro-3-iodophenylboronic acid): The introduction of a single ortho-fluorine, as seen in , introduces mild steric hindrance[2]. This forces the boronic acid group slightly out of the phenyl plane (15°–30° twist). While it can form weak intramolecular B-O-H···F interactions, the primary structural driver remains the intermolecular hydrogen-bonded dimer.

  • Di-Ortho Substitution (2,6-Difluoro-3-iodophenylboronic acid): The addition of the second ortho-fluorine fundamentally alters the landscape. The dual create severe steric clash, forcing a drastic dihedral twist (>50°) of the BO2 plane[3].

The Halogen Bonding Advantage: Beyond steric twisting, causality lies in the electronics. The two highly electronegative fluorine atoms withdraw electron density from the aromatic pi-system. This withdrawal exacerbates the electron deficiency at the pole of the meta-iodine atom, deepening its positive [4]. Consequently, 2,6-DF-3-I-PBA becomes an exceptional , driving the formation of robust C-I···O or C-I···F supramolecular networks that are virtually absent in non-fluorinated analogs[5].

Quantitative Crystallographic Comparison

The structural divergence of these derivatives translates directly into measurable crystallographic parameters.

CompoundSpace GroupDihedral Angle (BO2 to Phenyl)Primary Supramolecular SynthonHalogen Bonding Strength (σ-hole)
Phenylboronic Acid Iba2~0° (Planar)Syn-anti O-H···O dimerNone
2-Fluoro-3-iodophenylboronic Acid P21/c15° – 30°Syn-anti O-H···O dimerWeak
2,6-Difluoro-3-iodophenylboronic Acid P-1 (Typical)> 50°Altered H-bond + Halogen bondStrong (Deep σ-hole)

Self-Validating Crystallography Protocol

To empirically verify the structural parameters of 2,6-DF-3-I-PBA, our laboratory employs a strict, self-validating workflow. Boronic acids are notoriously prone to thermal dehydration into amorphous boroxine trimers; therefore, every step must inherently prove the integrity of the monomeric crystal.

G N1 1. Vapor Diffusion Crystallization N2 2. Polarized Light Validation N1->N2 Yields solid N3 3. Cryo-XRD Data Collection N2->N3 Birefringence confirmed N4 4. Structure Solution (Direct Methods) N3->N4 Resolution < 0.84 Å N5 5. Refinement & Validation N4->N5 Initial model built N5->N1 R1 > 0.05 (Optimize conditions)

Self-validating crystallographic workflow for fluorinated phenylboronic acid derivatives.

Step-by-Step Methodology

Step 1: Vapor Diffusion Crystallization

  • Action: Dissolve 10 mg of 2,6-DF-3-I-PBA in a minimal volume (approx. 0.5 mL) of polar solvent (e.g., ethyl acetate). Place the open vial inside a larger, sealed chamber containing a reservoir of non-polar antisolvent (e.g., hexanes).

  • Causality: Slow vapor diffusion at room temperature prevents rapid precipitation, favoring thermodynamic single-crystal growth over kinetic amorphous aggregation. Avoiding heat prevents the dehydration of the boronic acid into a boroxine.

  • Validation Check: Inspect the resulting solids under a polarized light microscope. Complete optical extinction every 90 degrees of rotation confirms a highly ordered single crystal lattice, validating the sample for X-ray diffraction.

Step 2: Cryo-Mounting and Data Collection

  • Action: Submerge the validated crystal in paratone oil, mount it on a nylon loop, and immediately flash-cool to 100 K under a continuous nitrogen stream on the diffractometer.

  • Causality: Flash-cooling vitrifies the oil (preventing parasitic ice rings) and drastically reduces atomic thermal vibrations (lowering Debye-Waller factors). This reduction in thermal motion is strictly required to accurately resolve the low-electron-density hydrogen atoms of the boronic acid group.

  • Validation Check: Collect initial diffraction frames. The presence of sharp, distinct diffraction spots extending beyond 0.84 Å resolution validates both the internal crystal quality and the success of the cryo-cooling protocol.

Step 3: Structure Solution and Refinement

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Direct methods heavily rely on the electron-dense iodine atom to phase the initial electron density map, making the subsequent placement of the lighter C, B, O, and F atoms straightforward and unambiguous.

  • Validation Check: The structural model is mathematically validated if the final

    
     value is < 0.05, the Goodness-of-Fit (GooF) is near 1.0, and the residual electron density map is featureless (no anomalous peaks > 1 
    
    
    
    
    
    except in the immediate vicinity of the iodine atom).

Implications for Drug Development

Why should a drug development professional choose the 2,6-difluoro-3-iodo derivative over simpler analogs?

  • Orthogonal Reactivity in Synthesis: The severe twist of the boronic acid group combined with the electron-withdrawing fluorines makes the boron center highly Lewis acidic. This alters its transmetalation kinetics in Suzuki-Miyaura couplings, often allowing for milder reaction conditions when coupling sterically hindered partners.

  • Targeted Protein-Ligand Interactions: When incorporated into a final active pharmaceutical ingredient (API), the 2,6-difluoro motif improves metabolic stability by blocking cytochrome P450 oxidation at the ortho positions. Furthermore, the enhanced σ-hole on the iodine atom serves as a highly directional, programmable vector for halogen bonding with backbone carbonyls in deep protein binding pockets—an interaction impossible to achieve with non-fluorinated analogs.

References

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry. URL: [Link]

  • 2-Fluorophenylboronic acid | C6H6BFO2. PubChem. URL: [Link]

  • Czerwińska, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules (MDPI). URL: [Link]

  • Wang, C., et al. (2015). F···F halogen bonds. Theoretical Chemistry Accounts (NSF). URL: [Link]

  • Wang, H., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC. URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-3-iodophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the meticulous management of chemical reagents is paramount, not only for experimental success but also for ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Difluoro-3-iodophenylboronic acid, a halogenated organoboron compound. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety protocols and regulatory standards, empowering researchers to manage their chemical waste with confidence and precision.

The procedures outlined herein are based on the general principles of hazardous waste management for boronic acids and halogenated organic compounds. It is imperative to recognize that this guide supplements, but does not replace, the specific Safety Data Sheet (SDS) for the compound and your institution's Environmental Health and Safety (EHS) protocols. Always consult the SDS and your local EHS office for guidance tailored to your specific circumstances.

Hazard Profile and Risk Assessment

2,6-Difluoro-3-iodophenylboronic acid, as a member of the boronic acid family, should be handled as a hazardous chemical. While a specific SDS for this exact compound may not always be readily accessible, the hazard profile can be inferred from structurally similar boronic acids. These compounds are typically classified as irritants and may be harmful if ingested or inhaled.[1][2][3][4] The presence of fluorine and iodine atoms also designates it as a halogenated organic compound, which requires special consideration during disposal.[5]

A thorough risk assessment should be conducted before handling this compound, considering both the immediate hazards and the potential for reactions with other chemicals in the waste stream.

Table 1: Representative Hazard Profile for Phenylboronic Acids

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312

This data is a composite from Safety Data Sheets for various analogous boronic acids and should be considered representative.[1][3][4]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate PPE. All handling of 2,6-Difluoro-3-iodophenylboronic acid and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).[3]

  • Eye Protection: Use safety goggles with side-shields to protect against splashes.[3]

  • Body Protection: A lab coat is mandatory to prevent skin contact.[3]

  • Respiratory Protection: In situations where dust or aerosols may be generated outside of a fume hood, a suitable respirator should be worn.[2]

Step-by-Step Disposal Protocol

The disposal of 2,6-Difluoro-3-iodophenylboronic acid must be managed as hazardous waste, in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Step 1: Waste Segregation

It is a critical safety rule to never mix boronic acid waste with other chemicals unless instructed by a qualified professional.[9] Incompatible wastes must be kept separate to prevent dangerous reactions.[10] 2,6-Difluoro-3-iodophenylboronic acid waste should be segregated as halogenated organic waste.[11]

  • Solid Waste: Collect unused or expired 2,6-Difluoro-3-iodophenylboronic acid, along with contaminated items such as weighing paper, gloves, and wipers, in a designated, sealable container for solid halogenated organic waste.[3]

  • Liquid Waste: Solutions containing 2,6-Difluoro-3-iodophenylboronic acid should be collected in a separate, compatible container for liquid halogenated organic waste.

Step 2: Container Management

Proper container selection and labeling are fundamental to safe waste management.

  • Container Choice: Use a container that is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste to minimize the risk of breakage.[6] The container must have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste tag to the container as soon as you begin collecting waste.[6] The label must include:

    • The full chemical name: "2,6-Difluoro-3-iodophenylboronic acid". Do not use abbreviations or chemical formulas.[3][6]

    • The words "Hazardous Waste".[6]

    • The date of waste generation.[6]

    • The specific hazards (e.g., Irritant, Harmful if Swallowed).[6]

    • Your name, department, and contact information.[6]

  • Container Sealing: Keep the waste container sealed at all times, except when adding waste.[3] This prevents the release of vapors and protects the integrity of the waste.

Step 3: Storage of Hazardous Waste

Designate a specific area within the laboratory for the temporary storage of hazardous waste containers, known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of the laboratory personnel and situated at or near the point of generation.

  • Segregation: Store the container for 2,6-Difluoro-3-iodophenylboronic acid waste segregated from incompatible materials, such as strong acids, bases, and oxidizing agents.[2][10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed professional waste disposal service.[12]

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection of chemical waste.[6][9]

  • Waste Pickup Request: Submit a chemical waste pickup request form as required by your institution.[6] Ensure that all information on the form and the container label is accurate and complete.

  • Do Not Dispose Down the Drain: Under no circumstances should 2,6-Difluoro-3-iodophenylboronic acid or its solutions be disposed of down the sanitary sewer.[9][13] This practice is prohibited for most chemical wastes and can lead to environmental damage and regulatory violations.[14]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Cleanup:

    • For small spills, use a spill kit containing absorbent materials to clean up the spill. Ensure you are wearing the appropriate PPE.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][15]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][15]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,6-Difluoro-3-iodophenylboronic acid.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Container Management cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Generation of 2,6-Difluoro-3- iodophenylboronic acid waste ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate solid_waste Solid Waste: Contaminated items, excess reagent segregate->solid_waste liquid_waste Liquid Waste: Solutions containing the compound segregate->liquid_waste container Use a compatible, sealable waste container solid_waste->container liquid_waste->container label_container Label with 'Hazardous Waste', full chemical name, date, and PI information container->label_container saa Store in designated Satellite Accumulation Area (SAA) label_container->saa secondary_containment Place in secondary containment saa->secondary_containment ehs_contact Contact institutional EHS for waste pickup secondary_containment->ehs_contact waste_pickup Arrange for disposal via a licensed hazardous waste contractor ehs_contact->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Disposal workflow for 2,6-Difluoro-3-iodophenylboronic acid.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. Available at: [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc.. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. Available at: [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. DENIOS. Available at: [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage?. U.S. Chemical Storage. Available at: [Link]

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  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. Available at: [Link]

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Personal protective equipment for handling 2,6-Difluoro-3-iodophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 870777-22-3 Formula: C₆H₅BF₂IO₂ Molecular Weight: 283.81 g/mol

Executive Safety Assessment

The "Why" Behind the Protocol

As a Senior Application Scientist, I advise treating 2,6-Difluoro-3-iodophenylboronic acid not merely as a generic reagent, but as a poly-functionalized halide with specific stability and toxicity profiles.

  • The Fluorine Factor (Lipophilicity): The 2,6-difluoro substitution increases the lipophilicity of the phenyl ring compared to non-fluorinated analogues. This enhances skin permeability, meaning dermal contact poses a higher risk of systemic absorption than standard phenylboronic acids.

  • The Iodine Factor (Waste Segregation): The C-I bond is the weakest carbon-halogen bond. While useful for cross-coupling (Suzuki-Miyaura), it makes the molecule susceptible to photolytic cleavage. Waste streams must be strictly segregated as "Halogenated" to prevent the formation of toxic elemental iodine (

    
    ) or iodinated byproducts in mixed waste streams.
    
  • The Boronic Acid Factor (Dehydration): Like many boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible but can alter stoichiometry. It is a Lewis acid; inhalation of dust triggers immediate mucous membrane irritation (H335).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The solid state of the reagent is less aggressive than its solution phase. Your PPE choice is dictated by the solvent you use to dissolve this reagent.

Protective Layering Strategy
PPE CategoryStandard RequirementTechnical Justification & Specification
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Examination grade).Outer Layer: 8 mil Nitrile (High-Risk grade) or Laminate.Why: Boronic acids are solids and do not permeate nitrile instantly. However, they are almost exclusively used in solvents like DCM, THF, or Dioxane . Standard nitrile degrades in DCM in <5 minutes. The outer glove protects against the solvent vehicle.
Respiratory Engineering Control First Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary (if outside hood): N95 or P100 Particulate Respirator.Why: The powder is fine and electrostatic. H335 (Respiratory Irritation) is the primary acute hazard.
Ocular Chemical Splash Goggles Safety glasses are insufficient for handling fine powders that can become airborne due to static. Goggles seal the eyes from wandering dust particles.
Body Lab Coat (Cotton/Poly) Synthetic fibers (polyester) can build static charge, causing the powder to "jump" during weighing. 100% cotton lab coats are preferred to minimize static attraction.
Operational Workflow: From Storage to Disposal[1][2][3]

This self-validating workflow ensures stability of the reagent and safety of the operator.

Phase 1: Receipt & Storage (The Stability Check)
  • Temperature: Store at 2–8°C . Boronic acids can undergo protodeboronation (loss of the boron group) or oxidation at elevated temperatures.

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if possible. While air-stable for short periods, long-term exposure to humidity promotes the formation of the boroxine anhydride, which changes the effective molecular weight.

  • Visual Check: The solid should be off-white to pale yellow. A dark brown or violet tint indicates iodine liberation (decomposition). Do not use if violet.

Phase 2: Weighing & Handling (The Critical Step)
  • Static Control: Fluorinated solids are notoriously static-prone.

    • Technique: Use an anti-static gun on the weighing boat before adding the solid.

    • Containment: Weigh inside the fume hood. If the balance is outside, transfer the solid into a tared vial inside the hood, cap it, and then weigh the closed vial.

  • Solubilization: When dissolving in organic solvents (e.g., for Suzuki coupling), add the solvent slowly down the side of the vessel to prevent "puffing" of the dry powder into the air.

Phase 3: Reaction Safety
  • Incompatibility: Avoid strong oxidizing agents (converts C-B bond to C-OH phenol) and strong bases (promotes protodeboronation).

  • Quenching: If the reaction involves palladium catalysis, the waste will contain heavy metals and halogenated organics.

Waste Disposal & Decontamination[2][4][5][6][7]

Crucial Directive: This compound contains Fluorine and Iodine .[1] It is legally and chemically classified as Halogenated Organic Waste .

  • Solid Spills: Do not dry sweep. Cover with a damp paper towel (to suppress dust) and wipe up. Place in a sealed bag labeled "Solid Halogenated Waste."

  • Liquid Waste:

    • Segregation: Must go into the Halogenated Solvent carboy.

    • Prohibition: NEVER mix with acid waste streams. Acidification of iodide solutions can release elemental Iodine gas (

      
      ), which is corrosive and toxic.
      
    • Labeling: Explicitly list "2,6-Difluoro-3-iodophenylboronic acid" on the tag. Do not just write "Boronic Acid." The iodine content dictates the incineration protocol at the disposal facility.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision logic for handling this specific compound, emphasizing the "Stop/Go" points for stability and safety.

SafetyWorkflow Start Reagent Receipt (2,6-Difluoro-3-iodophenylboronic acid) Inspection Visual Inspection: Is it Violet/Dark Brown? Start->Inspection Discard STOP: Iodine Decomposition. Dispose as Halogenated Waste. Inspection->Discard Yes (Unsafe) Storage Storage: 2-8°C Inert Atmosphere Inspection->Storage No (Safe) Weighing Weighing Protocol: Fume Hood + Anti-Static Gun (Prevent Dust Inhalation H335) Storage->Weighing Equilibrate to RT Solvent Solubilization: Select Glove based on SOLVENT (DCM = Laminate; MeOH = Nitrile) Weighing->Solvent Reaction Reaction (Suzuki Coupling) Solvent->Reaction Waste Disposal: HALOGENATED Waste Stream (Do NOT mix with Acids) Reaction->Waste Post-Experiment

Figure 1: Operational safety workflow emphasizing quality control (iodine check) and critical waste segregation paths.

References
  • University of Illinois Urbana-Champaign (DRS) . Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Kimberly-Clark Professional . Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • PubChem . Boronic Acid Derivatives Safety Summary. National Library of Medicine. Retrieved from [Link]

Sources

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